3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
Description
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-18(6-5-17-9)12(19)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,17H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFBKOCMHJZJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Properties of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine: Structural Rationale, Synthesis Workflow, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to modulate pharmacokinetic properties and direct ligand-receptor interactions. 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine represents a highly specialized derivative within the trifluoromethylbenzoyl-piperazine (TFMBOP) class. By integrating a sterically demanding 3-methyl group and a highly lipophilic, electron-withdrawing 3-(trifluoromethyl)benzoyl moiety, this compound serves as a critical building block for advanced therapeutics—most notably in the development of Adenosine A2B receptor antagonists[1]. Furthermore, its structural homology to known psychoactive substances makes it a compound of significant interest in forensic analytical differentiation[2].
This technical guide provides a rigorous, self-validating framework for the synthesis, pharmacological application, and analytical characterization of this molecule, designed for researchers and drug development professionals.
Physicochemical Properties & Structural Rationale
The strategic placement of functional groups on the piperazine core is not arbitrary; it is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).
-
The 3-Methyl Substitution: The addition of a methyl group at the C3 position of the piperazine ring introduces steric hindrance, which restricts the conformational flexibility of the ring (locking it into a specific chair conformation). This is crucial for enantiomeric specificity when docking into the narrow binding pockets of G-Protein Coupled Receptors (GPCRs).
-
The 3-(Trifluoromethyl)benzoyl Group: The trifluoromethyl (
) group significantly enhances the lipophilicity of the molecule, improving blood-brain barrier (BBB) penetration and cellular membrane permeability. Additionally, the strong C-F bonds block cytochrome P450-mediated oxidation at the meta-position, thereby increasing the compound's metabolic half-life.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Structural Rationale / Significance |
|---|---|---|
| Compound Name | 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine | Core functionalized scaffold |
| CAS Number | 179334-14-6[3] | Primary registry identification |
| Molecular Formula |
Rational Synthesis & Self-Validating Protocol
To synthesize 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine with high regioselectivity, we must address the competing nucleophilicity of the two nitrogen atoms on the 2-methylpiperazine core. Direct acylation often leads to a mixture of regioisomers and di-acylated byproducts.
Causality of Experimental Choices: We utilize 4-Boc-2-methylpiperazine as the starting material. By pre-protecting the N4 position, we force the amide coupling to occur exclusively at the N1 position. HATU is selected over traditional EDC/HOBt because its superior efficiency in forming the active ester is critical when acylating a sterically hindered secondary amine. Finally, Trifluoroacetic acid (TFA) is chosen for deprotection as it provides rapid, clean cleavage of the Boc group without hydrolyzing the newly formed amide bond.
Step-by-Step Methodology
-
Activation: Dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 25°C for 15 minutes to form the active ester.
-
Coupling: Add 4-Boc-2-methylpiperazine (1.1 eq) to the activated mixture. Stir at 25°C for 4 hours.
-
In-Process Control (IPC) Validation: Do not proceed until self-validation is complete. Sample the reaction and run an LC-MS (ESI+). The reaction is deemed complete only when the intermediate mass
is the sole dominant peak, confirming 100% conversion. -
Workup & Extraction: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over
, and concentrate under reduced pressure. -
Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0°C. Add TFA (20% v/v) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
pH Adjustment & Isolation: Concentrate to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10 (this frees the protonated piperazine). Extract, dry, and concentrate to yield the final pure product.
Fig 1: Regioselective synthesis workflow of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine.
Pharmacological Modalities & Pathway Integration
Derivatives of the TFMBOP class are highly versatile. Historically, they have been synthesized and analyzed as "hybrid" derivatives to differentiate them from illicit benzylpiperazines (BZPs) and 1-(3-trifluoromethylphenyl)piperazines (TFMPPs) in forensic toxicology[2].
In therapeutic drug design, this specific scaffold is utilized to synthesize potent Adenosine A2B receptor antagonists [1]. The A2B receptor is a Gs-coupled GPCR that, when activated by adenosine under high oxidative stress conditions, stimulates adenylyl cyclase to produce cAMP. Overactivation of this pathway is implicated in the pathogenesis of type 2 diabetes, asthma, and diabetic retinopathy[1]. By appending specific urea or thiazolo-pyrimidine groups to the free secondary amine of our synthesized piperazine, researchers create competitive antagonists that block this signaling cascade.
Fig 2: Inhibitory modulation of the Adenosine A2B receptor signaling pathway by TFMBOPs.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, a multi-modal analytical approach is mandatory. Differentiation of regioisomers is a known challenge in piperazine chemistry; therefore, structural validation must rely on distinct fragmentation and resonance patterns.
-
LC-MS (Electrospray Ionization, ESI+): The pure compound must exhibit a primary molecular ion peak at
. -
GC-MS Fragmentation: As established by Karim et al., GC-MS is essential for distinguishing TFMBOPs from their benzylpiperazine (TFMBZP) counterparts[2]. The presence of the carbonyl group alters the
-cleavage pathways, yielding distinct mass-to-charge ratios that definitively confirm the amide linkage over a direct benzyl attachment. -
Nuclear Magnetic Resonance (NMR):
-
NMR (
): The 3-methyl group will appear as a distinct doublet around 1.1–1.3 ppm. The piperazine ring protons will present as complex multiplets due to the restricted rotation of the amide bond (rotamers). -
NMR (
): A sharp, diagnostic singlet must be observed at approximately -62.5 ppm , confirming the integrity of the trifluoromethyl group.
-
NMR (
References
Sources
- 1. THIAZOLO-PYRAMIDINE / PYRIDINE UREA DERIVATIVES AS ADENOSINE A2B RECEPTOR ANTAGONISTS - Patent 2027132 [data.epo.org]
- 2. Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoyl-piperazines (TFMBOPs) by GC-MS | Office of Justice Programs [ojp.gov]
- 3. accelsci.com [accelsci.com]
Technical Whitepaper: Structural, Physicochemical, and Pharmacological Distinctions Between TFMPP and its Benzoyl Analog
The following technical guide is structured to provide a definitive differentiation between 1-[3-(trifluoromethyl)benzoyl]piperazine and TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine).
These two compounds are frequently confused due to nomenclature similarities, yet they represent distinct chemical classes (amides vs. aryl-amines) with fundamentally different pharmacological profiles, synthetic origins, and forensic implications.
Executive Summary
In the landscape of New Psychoactive Substances (NPS), structural precision is paramount. TFMPP is a psychoactive serotonin receptor agonist characterized by a direct nitrogen-aryl bond. In contrast, 1-[3-(trifluoromethyl)benzoyl]piperazine (hereafter referred to as 3-TFMBOP ) contains a carbonyl linker, classifying it as a benzamide.
Critical Insight: 3-TFMBOP is not a precursor to TFMPP. It is, however, the direct synthetic precursor to 3-TFMBZP (1-(3-trifluoromethylbenzyl)piperazine), a regioisomer of the controlled substance BZP. The presence of 3-TFMBOP in a sample indicates an attempt to synthesize BZP analogs, whereas TFMPP indicates the presence of "Legal X" or "Party Pill" mixtures.
Structural & Physicochemical Divergence
The primary differentiator is the "linker" between the piperazine ring and the trifluoromethyl-substituted aromatic ring. This single structural variation dictates the basicity (pKa) and lipophilicity (LogP), which in turn drives receptor binding affinity.
Table 1: Comparative Physicochemical Profile
| Feature | TFMPP | 3-TFMBOP (Benzoyl Analog) |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]piperazine | 1-[3-(trifluoromethyl)benzoyl]piperazine |
| Chemical Class | Arylpiperazine (Aniline derivative) | Benzamide (Amide derivative) |
| Linker | Direct Bond (Ar–N) | Carbonyl Bridge (Ar–C(=O)–N) |
| Formula | C₁₁H₁₃F₃N₂ | C₁₂H₁₃F₃N₂O |
| Mol.[1][2][3] Weight | 230.23 g/mol | 258.24 g/mol |
| Basicity (N1) | Basic (Aniline-like, pKa ~5-6) | Neutral (Amide, non-basic) |
| Basicity (N4) | Highly Basic (pKa ~9.1) | Basic (pKa ~8.5-9.0) |
| Hydrogen Bonding | H-bond acceptor (N1) | H-bond acceptor (C=O) |
| Forensic Status | Controlled (Schedule I/Analog in many regions) | Unregulated / Precursor |
Structural Visualization (Graphviz)
The following diagram illustrates the structural divergence and the resulting electronic effects.
Caption: Figure 1. Structural causality diagram highlighting how the amide linker in 3-TFMBOP disrupts the pharmacophore required for serotonin receptor binding.
Synthetic Origins & Forensic Significance
Understanding how these molecules are made allows a researcher to deduce the intent behind a seized sample.
TFMPP Synthesis (Nucleophilic Aromatic Substitution)
TFMPP is synthesized by reacting 1-chloro-3-(trifluoromethyl)benzene with excess piperazine. This reaction requires high heat or palladium catalysis (Buchwald-Hartwig) because the aromatic ring is deactivated.
-
Target: Direct 5-HT agonist.
3-TFMBOP Synthesis (Acylation)
The benzoyl analog is synthesized by reacting 3-(trifluoromethyl)benzoyl chloride with piperazine. This is a rapid, room-temperature reaction.
-
Purpose: It is an intermediate . Researchers (or clandestine chemists) synthesize 3-TFMBOP to subsequently reduce the carbonyl group (using LiAlH₄) to form 1-(3-trifluoromethylbenzyl)piperazine (3-TFMBZP) .
-
3-TFMBZP is a structural analog of BZP (Benzylpiperazine), a stimulant.
-
Finding TFMPP = Evidence of "Ecstasy" mimic production.
-
Finding 3-TFMBOP = Evidence of BZP analog production (specifically 3-TFMBZP).
Caption: Figure 2. Synthetic divergence showing that 3-TFMBOP is a precursor to BZP analogs, not TFMPP.
Pharmacological Divergence
The pharmacological activity of piperazine derivatives relies heavily on the pharmacophore : a basic nitrogen atom at a specific distance from a lipophilic aromatic ring.
-
TFMPP (Agonist):
-
Mechanism: Acts as a non-selective serotonin receptor agonist (5-HT1B, 5-HT2A, 5-HT2C) and a serotonin releasing agent (via SERT).
-
Binding: The protonated N4 nitrogen forms an ionic bond with Asp-155 in the 5-HT receptor. The aryl ring engages in pi-stacking.
-
Effect: Hallucinogenic-like effects, anxiety, often unpleasant "comedown" when used without BZP.
-
-
3-TFMBOP (Inactive/Unknown):
-
Mechanism: The introduction of the carbonyl group (C=O) creates a benzamide.
-
Steric Clash: The carbonyl group forces the molecule into a non-planar conformation that likely does not fit the 5-HT binding pocket.
-
Electronic Deactivation: The amide bond removes the basicity of the N1 nitrogen and alters the electron density of the aromatic ring, disrupting pi-stacking interactions.
-
Activity: Expected to be pharmacologically inactive at recreational dosages, or possess weak off-target activity unrelated to the psychoactive profile of TFMPP.
-
Analytical Protocol: Differentiation
To validate the identity of a sample, Mass Spectrometry (GC-MS) is the gold standard. The mass shift and fragmentation patterns are distinct.
Protocol: GC-MS Discrimination[4]
Reagents & Equipment:
-
Instrument: GC-MS (e.g., Agilent 5977B) with EI source (70 eV).
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Solvent: Methanol (HPLC Grade).
Methodology:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.
-
Inlet: Splitless mode, 250°C.
-
Oven Ramp: 80°C (1 min hold) → 20°C/min → 300°C (5 min hold).
Results Interpretation:
| Compound | Retention Time (Relative) | Molecular Ion (M+) | Base Peak (100%) | Key Fragments |
| TFMPP | Faster | m/z 230 | m/z 188 | 188 (Loss of C₂H₄N), 172 (Ar-N+), 56 (Piperazine ring) |
| 3-TFMBOP | Slower (More Polar) | m/z 258 | m/z 173 | 173 (3-CF₃-Benzoyl cation), 258 (M+), 85 (Piperazine ring) |
Why this works:
-
TFMPP fragments by breaking the piperazine ring.[4]
-
3-TFMBOP fragments at the amide bond (Alpha-cleavage), yielding the stable 3-(trifluoromethyl)benzoyl cation (m/z 173) . This peak is absent in TFMPP.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Drug Enforcement Administration (DEA). (2002).[5][6] Schedules of Controlled Substances: Temporary Placement of Benzylpiperazine and Trifluoromethylphenylpiperazine Into Schedule I.[5][6] Federal Register. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[1][2][3][7][4][5][6][8][9][10] SWGDRUG. [Link]
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy'). Neuropsychopharmacology. [Link]
-
Clark, C. R., et al. (2012). Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoylpiperazines (TMFBOPs) by GC-MS. Journal of Forensic Sciences. [Link]
Sources
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. swgdrug.org [swgdrug.org]
- 3. ikm.org.my [ikm.org.my]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Federal Register :: Request Access [unblock.federalregister.gov]
- 7. aru.figshare.com [aru.figshare.com]
- 8. 1-(3-Trifluoromethylphenyl)piperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 9. esmed.org [esmed.org]
- 10. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine in DMSO
Technical Guide: Optimization of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine Solubilization in DMSO
Executive Summary
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine (Calculated MW: ~272.27 g/mol ) is a lipophilic piperazine amide derivative commonly utilized as a fragment in medicinal chemistry, particularly in the synthesis of GPCR ligands and kinase inhibitors.[1][2] Its structural core combines a trifluoromethyl-substituted benzoyl group with a methylated piperazine ring, imparting significant lipophilicity and specific solubility challenges.[2]
This guide addresses the critical "solubility gap" often encountered with fluorinated benzamides. While theoretically soluble in organic solvents, these compounds frequently exhibit slow dissolution kinetics or "crash-out" precipitation upon aqueous dilution.[2] The protocols below provide a standardized, self-validating workflow to achieve stable stock solutions in Dimethyl Sulfoxide (DMSO) and ensure data integrity in biological assays.
Physicochemical Profile & Solubility Tiers
Understanding the molecule's properties is the first step to successful solubilization.[2] The trifluoromethyl (
Table 1: Physicochemical Properties
| Property | Value (Calculated/Est.) | Impact on Solubilization |
| Molecular Formula | Moderate molecular weight facilitates dissolution.[1][2] | |
| Molecular Weight | ~272.27 g/mol | Ideal for high-concentration stocks (up to 100 mM).[1][2] |
| LogP (Predicted) | ~2.5 – 3.2 | Lipophilic. Requires organic solvent for initial stock.[1][2] |
| H-Bond Donors | 1 (Amine NH) | Potential for intermolecular aggregation; sonication may be required.[1][2] |
| Physical State | Solid (Crystalline/Powder) | Crystalline lattice energy must be overcome by solvent interaction.[1][2] |
Table 2: Solubility Benchmarks
| Solvent | Solubility Tier | Concentration Limit | Usage Context |
| Anhydrous DMSO | High | > 50 mM (Typically up to 100 mM) | Primary Stock Solution |
| Ethanol | Moderate | ~10 - 25 mM | Alternative Stock (Volatile) |
| PBS (pH 7.4) | Very Low | < 100 | Assay Buffer (Requires dilution) |
| Water | Negligible | Insoluble | Do NOT use for stock preparation |
Protocol: Preparation of Master Stock Solution
Objective: Create a stable, verified 10 mM or 50 mM stock solution.
Reagents: Anhydrous DMSO (
Step-by-Step Workflow
-
Gravimetric Verification:
-
Solvent Addition (The "Wetting" Phase):
-
Mechanical Dissolution:
-
Sonication (Critical Step):
-
Final Volume Adjustment:
-
Visual Confirmation:
Visualization: Solubilization Decision Tree
The following diagram outlines the logical flow for handling difficult-to-dissolve batches, ensuring no sample is wasted.
Caption: Logical workflow for solubilizing lipophilic benzamide derivatives in DMSO, including saturation remediation steps.
Stability & Storage Guidelines
To maintain the integrity of the stock solution, adherence to strict storage protocols is required.[2][3] DMSO is hygroscopic; water absorption will cause the lipophilic compound to precipitate over time.[2]
-
Temperature: Store at -20°C . Avoid -80°C if frequent freeze-thaw cycles are expected, as DMSO freezes/thaws slowly, promoting crystal growth.[2]
-
Container: Use amber glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS) which can be damaged by DMSO.[1][2]
-
Hygroscopicity Management: Always equilibrate the frozen vial to room temperature before opening to prevent condensation of atmospheric water into the stock.
Troubleshooting: The "Crash-Out" Effect
A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into aqueous media (e.g., cell culture media or assay buffer).[2]
Mechanism:
When the hydrophobic solvation shell of DMSO is stripped away by water, the lipophilic
Mitigation Strategy (Serial Dilution): Do not add 100% DMSO stock directly to the assay well if the final concentration is high.[1] Instead, use an intermediate dilution step.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 in culture medium (Result: 1 mM compound in 10% DMSO). Vortex immediately.
-
Final: Dilute the intermediate into the assay plate to reach the desired final concentration (e.g., 10
M).
Table 3: Maximum Tolerable DMSO Limits
| Assay Type | Max Final DMSO % | Notes |
| Cell-Based (Mammalian) | 0.1% - 0.5% | >0.5% induces cytotoxicity and membrane permeabilization.[1][2] |
| Enzymatic (Biochemical) | 1.0% - 5.0% | Enzymes are generally more tolerant; validate specific enzyme stability.[1][2] |
| Microbial | 1.0% - 2.0% | Bacterial cell walls are robust against low DMSO concentrations.[1][2] |
References
-
PubChem. 1-[3-(trifluoromethyl)benzoyl]piperazine Compound Summary. National Library of Medicine.[2] Available at: [Link] (Accessed: 2026-03-02).[1][2]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Molecules 2021, 26(13), 3950.[1][2] Available at: [Link] (Accessed: 2026-03-02).[1][2]
Sources
Comprehensive Technical Profiling of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine: Synthesis, Pharmacodynamics, and Analytical Characterization
Executive Summary & Structural Rationale
In the landscape of modern neuropharmacology and targeted drug discovery, the rational design of small molecules relies heavily on privileged scaffolds. 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine (Molecular Formula:
As an application scientist evaluating this PubChem-indexed structural motif, it is critical to understand the causality behind its architectural components:
-
The 3-Methylpiperazine Core: Unlike unsubstituted piperazine, the introduction of a methyl group at the C3 position breaks molecular symmetry and introduces a chiral center. This steric bulk restricts the conformational flexibility of the ring, which is essential for stereospecific binding to complex targets like G-protein coupled receptors (GPCRs) [1]. Furthermore, it creates a differential steric environment around the two nitrogen atoms, enabling regioselective synthetic modifications.
-
The 3-(Trifluoromethyl)benzoyl Moiety: The addition of the
group serves a dual purpose. First, its strong electron-withdrawing nature and high lipophilicity significantly increase the molecule's overall partition coefficient (LogP), enhancing Blood-Brain Barrier (BBB) permeability. Second, the robust carbon-fluorine bonds block primary sites of cytochrome P450 (CYP450) mediated oxidative metabolism, thereby extending the compound's biological half-life [2].
Physicochemical Profiling & Quantitative Data
To effectively utilize this compound in high-throughput screening (HTS) or lead optimization, its physicochemical parameters must be rigorously defined. Below is a synthesized data table detailing the core properties of the molecule.
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | Defines the atomic composition and isotopic distribution. | |
| Molecular Weight | 272.27 g/mol | Ideal for CNS drugs (well below the Lipinski limit of 500 Da). |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates critical target-anchoring interactions. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Tertiary N) | Enables interaction with receptor pocket residues. |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų | Highly predictive of excellent BBB penetration (< 90 Ų). |
| Predicted LogP | ~2.8 - 3.1 | Optimal lipophilicity for oral bioavailability and CNS entry. |
Synthetic Methodology & Manufacturing Protocol
The synthesis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine requires precise regiocontrol to ensure the benzoyl group attaches exclusively to the N1 position, leaving the sterically hindered N4 position (adjacent to the methyl group) available for subsequent biological target interaction.
Step-by-Step Experimental Workflow
Step 1: Regioselective Protection of 2-Methylpiperazine
-
Rationale: 2-Methylpiperazine possesses two secondary amines. The nitrogen adjacent to the methyl group (N4) is sterically hindered. By conducting the reaction at 0°C with a stoichiometric amount of Di-tert-butyl dicarbonate (
), we thermodynamically favor the protection of the less hindered nitrogen. -
Procedure: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C under an inert argon atmosphere. Slowly add
(1.0 eq) dissolved in DCM dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature. -
Validation: Perform Thin-Layer Chromatography (TLC) using Ninhydrin stain. The mono-protected product will appear as a distinct spot. Wash with saturated aqueous NaCl, dry over
, and concentrate in vacuo to yield 1-Boc-3-methylpiperazine.
Step 2: N-Acylation with 3-(Trifluoromethyl)benzoyl chloride
-
Rationale: The free secondary amine of the Boc-protected intermediate is highly nucleophilic. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature acidic cleavage of the Boc group.
-
Procedure: Dissolve 1-Boc-3-methylpiperazine (1.0 eq) and TEA (2.0 eq) in anhydrous THF at 0°C. Add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise. Stir for 12 hours at room temperature.
-
Validation: Quench with water and extract with ethyl acetate. Confirm mass via LC-MS (Expected
).
Step 3: Acidic Deprotection
-
Rationale: Trifluoroacetic acid (TFA) cleanly removes the Boc protecting group, liberating the secondary amine to yield the final target compound.
-
Procedure: Dissolve the intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Validation: Concentrate under reduced pressure to remove excess TFA. Neutralize with saturated
, extract with DCM, and purify via flash chromatography to yield pure 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine.
Fig 1: Step-by-step synthetic workflow for 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine.
Pharmacological Landscape & Target Engagement
The structural topology of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine makes it a highly privileged pharmacophore in the development of CNS therapeutics.
Monoamine Transporter and GPCR Modulation
Compounds featuring the trifluoromethylphenyl or benzoylpiperazine motifs are frequently investigated as modulators of monoamine transporters (such as Glycine Transporters, GlyT1/GlyT2) and serotonin (5-HT) receptors [3]. The electron-withdrawing
Furthermore, the basic nitrogen of the 3-methylpiperazine ring is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with strictly conserved aspartate residues within the orthosteric binding sites of GPCRs, a mechanism heavily exploited in the design of selective Kappa Opioid Receptor antagonists [1].
Fig 2: Pharmacodynamic target engagement and downstream signaling modulation pathway.
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity and trustworthiness, any batch of synthesized 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine must undergo rigorous analytical validation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Validation Marker: The compound will elute as a sharp peak. In positive electrospray ionization (ESI+), the base peak must correspond to the protonated molecular ion
m/z.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-NMR (400 MHz,
): Look for the characteristic doublet of the C3-methyl group around 1.10 - 1.30 ppm. The aromatic protons of the 3-(trifluoromethyl)benzoyl group will appear as a complex multiplet in the downfield region ( 7.50 - 7.90 ppm) due to the electron-withdrawing effect of the group. -
-NMR (376 MHz,
): A sharp, definitive singlet must appear around -62.5 ppm, confirming the intact presence of the trifluoromethyl group without degradation.
-
-NMR (400 MHz,
References
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH.[Link]
-
Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI.[Link]
-
1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate.[Link]
Pharmacophore Modeling of Trifluoromethylbenzoyl Piperazine Derivatives for Drug Discovery
An In-depth Technical Guide:
Executive Summary
This guide provides a comprehensive, in-depth technical overview of pharmacophore modeling as applied to the trifluoromethylbenzoyl piperazine chemical scaffold. The piperazine nucleus is a privileged structure in medicinal chemistry, and its derivatives, particularly those incorporating the trifluoromethylbenzoyl moiety, have shown a wide range of biological activities.[1][2][3] This document is designed for researchers, medicinal chemists, and computational scientists in the field of drug development. It moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, emphasizing the principles of scientific integrity and self-validating experimental design. We will explore both ligand- and structure-based modeling approaches, provide detailed, step-by-step protocols for workflow execution, and delve into the essential process of model validation to ensure the generation of robust, predictive models. The ultimate goal is to equip the reader with the expertise to leverage pharmacophore modeling for virtual screening, lead optimization, and the rational design of novel trifluoromethylbenzoyl piperazine-based therapeutic agents.
Chapter 1: The Trifluoromethylbenzoyl Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery
The six-membered piperazine ring is a cornerstone of medicinal chemistry, prized for its unique physicochemical properties.[1][2] Its two opposing nitrogen atoms provide a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donor and acceptor interactions. These features often translate to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including improved aqueous solubility and oral bioavailability.[2]
When combined with a benzoyl group, the resulting scaffold gains an aromatic feature crucial for π-π stacking and hydrophobic interactions. The further addition of a trifluoromethyl (CF3) group to this benzoyl ring significantly modulates the molecule's electronic and metabolic properties. The CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation.
This specific combination has given rise to a class of compounds—trifluoromethylbenzoyl piperazines—with a diverse and potent range of biological activities, including applications as antiviral agents and psychoactive substances.[4][5][6] Given the vast chemical space that can be explored through substitutions on both the piperazine and benzoyl rings, computational methods are essential for navigating the structure-activity relationships (SAR) and efficiently identifying promising new drug candidates.[7][8] Pharmacophore modeling, in particular, serves as a powerful tool to distill the complex 3D chemical information into a simple, intuitive, and actionable model of the key molecular interactions required for biological activity.
Chapter 2: Core Principles of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[9][10] It is not a real molecule but rather a 3D map of interaction points. These features typically include:
-
Hydrogen Bond Acceptors (HBA): Lewis basic atoms (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Groups with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH).
-
Hydrophobic (HY): Nonpolar groups that can engage in van der Waals or hydrophobic interactions.
-
Aromatic Ring (AR): A planar, cyclic, conjugated system, often involved in π-π stacking.
-
Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.
The primary goal of pharmacophore modeling is to create a hypothesis of how a set of molecules binds to a target receptor, which can then be used as a 3D query to find new, structurally diverse compounds with the same interaction profile.[11] There are two fundamental strategies for generating a pharmacophore model.[12][13]
-
Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target protein is unknown, but a set of molecules with known biological activities (actives) is available.[13][14] The model is built by superimposing the 3D structures of these active molecules and identifying the common chemical features and their spatial arrangement.[15]
-
Structure-Based Pharmacophore Modeling: When a high-quality 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, this method is preferred.[9][10] The pharmacophore features are derived directly from the key interactions observed between the target's binding site and a co-crystallized ligand, or by analyzing the chemical nature of the binding pocket itself.[11][16]
The choice between these two approaches is dictated entirely by the available data, a critical first decision in the modeling workflow.
Chapter 3: Ligand-Based Pharmacophore Modeling Workflow
3.1. Rationale and Causality
This method is predicated on the molecular similarity principle: molecules with similar structures and properties are likely to have similar biological activities. It is the method of choice when a reliable protein structure is unavailable. The central challenge lies in deducing the bioactive conformation of the flexible trifluoromethylbenzoyl piperazine molecules and aligning them correctly to extract the shared pharmacophoric features.[17]
3.2. Protocol: Dataset Curation and Preparation
Objective: To assemble a high-quality, chemically diverse dataset of active and inactive compounds to train and validate the pharmacophore model.
-
Data Collection: Gather a set of trifluoromethylbenzoyl piperazine derivatives with experimentally determined biological activity (e.g., IC50, EC50) against the target of interest. Aim for at least 15-20 active compounds.
-
Define Activity Thresholds: Partition the dataset into activity classes. A common practice is:
-
Highly Active (+++): IC50 < 100 nM
-
Moderately Active (++): 100 nM < IC50 < 1000 nM
-
Inactive (+): IC50 > 10000 nM
-
-
Dataset Splitting: Divide the compounds into a Training Set (approx. 70-80% of the data) and a Test Set (the remaining 20-30%).[18]
-
Causality: The training set is used to generate the model. The test set, which the model has never seen, is used to validate its predictive power. Both sets should span the full range of activity and structural diversity.
-
-
Structure Preparation:
-
Draw all molecules in 2D and convert them to 3D structures.
-
Correct protonation states for physiological pH (~7.4). The piperazine nitrogens are particularly sensitive to this.
-
Minimize the energy of each structure using a suitable force field (e.g., MMFF94).
-
3.3. Protocol: Conformation Generation and Hypothesis Generation
Objective: To explore the conformational space of each ligand and identify common pharmacophore models. This protocol assumes the use of a tool like Discovery Studio (Catalyst) or LigandScout.[18][19]
-
Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy conformers. Use a method like the "Best" or "Fast" conformational search in your software.
-
Causality: Flexible molecules like piperazines do not exist in a single shape. The bioactive conformation (the shape the molecule adopts when binding to the target) is unknown and must be computationally estimated.[15]
-
-
Feature Mapping: The software automatically identifies the potential pharmacophoric features (HBA, HBD, AR, HY, etc.) present in each conformer of each molecule.
-
Hypothesis Generation (e.g., Catalyst HypoGen):
-
The algorithm aligns the conformers of the active compounds, searching for common 3D arrangements of pharmacophoric features.
-
It generates a series of potential pharmacophore hypotheses, each consisting of 3-5 features.
-
These hypotheses are scored based on their ability to map the most active compounds while excluding the inactive ones. The algorithm also penalizes complexity.
-
-
Model Selection: The output will be a ranked list of hypotheses. The best model is typically the one with the highest cost difference (between the null cost and the total cost) and the lowest RMSD value.[20]
3.4. Visualization: Ligand-Based Workflow
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Chapter 4: Structure-Based Pharmacophore Modeling Workflow
4.1. Rationale and Causality
This approach leverages the known 3D atomic coordinates of the biological target, providing a more direct and often more accurate method for defining the essential interactions.[9][16] It eliminates the ambiguities of ligand alignment and bioactive conformation inherent in ligand-based methods.[10] The model is a direct reflection of the binding site's complementary features.
4.2. Protocol: Target and Ligand Preparation
Objective: To prepare a high-quality protein structure for feature identification.
-
Obtain Structure: Download the target protein structure from the Protein Data Bank (PDB). Choose a high-resolution (<2.5 Å) structure, preferably co-crystallized with a ligand similar to the trifluoromethylbenzoyl piperazine scaffold.
-
Protein Preparation:
-
Load the PDB file into a molecular modeling suite (e.g., MOE, Schrödinger, Discovery Studio).
-
Remove all non-essential components: water molecules (unless a specific water is known to mediate a key interaction), co-solvents, and duplicate protein chains.
-
Add hydrogen atoms and correct protonation states of ionizable residues (His, Asp, Glu, Lys, Arg).
-
Perform a constrained energy minimization on the structure to relieve any steric clashes, keeping the backbone atoms fixed.
-
-
Binding Site Definition: Identify the active site, typically defined as the region within a 6-10 Å radius around the co-crystallized ligand.
4.3. Protocol: Feature Generation
Objective: To generate a pharmacophore model based on the protein-ligand interactions.
-
Interaction Analysis: Use the software to automatically identify all key interactions between the prepared ligand and the defined binding site. This will generate a set of features (HBA, HBD, HY, AR, etc.) with specific 3D coordinates and vectors.
-
Feature Selection and Editing:
-
The initial model may contain too many features.[17] Critically evaluate each feature. Retain only those that are well-established in the literature or are clearly strong interactions (e.g., a salt bridge, a strong hydrogen bond to a key residue).
-
Optionally, add "excluded volumes" to the model. These are spheres representing regions of the active site occupied by the protein, which helps to prevent clashes during virtual screening.
-
-
Model Refinement: If multiple protein-ligand complexes are available, you can generate a pharmacophore from each and merge them to create a comprehensive model that captures multiple binding modes.[16]
4.4. Visualization: Structure-Based Workflow
Caption: Workflow for Structure-Based Pharmacophore Modeling.
Chapter 5: Pharmacophore Model Validation: A Mandate for Trustworthiness
A generated pharmacophore model is merely a hypothesis. Before it can be trusted for applications like virtual screening, it must undergo rigorous validation to prove its ability to distinguish active compounds from inactive ones.[12] An unvalidated model is scientifically unsound.
5.1. Protocol: Test Set Validation
Objective: To assess the model's predictive power on a set of molecules not used in its creation.
-
Prepare Test Set: Use the test set created in section 3.2, ensuring it contains both active and inactive molecules.
-
Screen Test Set: Use the final pharmacophore hypothesis to screen the test set database. Record which molecules are identified as "hits" (i.e., they map to the pharmacophore).
-
Analyze Results: A good model should identify most of the active molecules as hits and most of the inactive molecules as non-hits.[21]
5.2. Protocol: Decoy Set Screening & ROC Curve Analysis
Objective: To confirm the model does not simply select for common physicochemical properties.
-
Obtain Decoy Set: A decoy set consists of molecules that have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the known actives but have different 2D topologies. Decoy sets can be generated using tools like DUD-E.[22]
-
Combine and Screen: Create a database containing your known active compounds and the much larger decoy set. Screen this combined database with your pharmacophore model.
-
Calculate Metrics: Determine the following:
-
Yield of Actives (Ya): (Number of active hits / Total number of hits) * 100
-
Percent of Actives (%A): (Number of active hits / Total number of actives) * 100
-
Enrichment Factor (EF): A measure of how much better the model is at finding actives compared to random selection.
-
Goodness of Hit (GH) Score: A score from 0 (null model) to 1 (ideal model) that balances hit rate and enrichment.
-
-
Plot ROC Curve: Plot the True Positive Rate vs. the False Positive Rate. The Area Under the Curve (AUC) is a robust measure of model quality, with 1.0 being a perfect model and 0.5 being random.[23]
5.3. Protocol: Fischer's Randomization Test
Objective: To ensure the correlation between chemical structures and biological activity is not a result of chance.
-
Scramble Data: This method is primarily for ligand-based models. The software (e.g., using the CatScramble technique) randomly shuffles the activity values among the training set molecules.[20]
-
Generate Hypotheses: It then attempts to build pharmacophore models from this scrambled data. This process is repeated many times (e.g., 99 times for 99% confidence).
-
Analyze Results: If the hypotheses generated from the scrambled data are consistently and significantly worse (e.g., have higher cost values) than the original, non-randomized model, you can be confident that the original model is statistically robust.[12][20]
5.4. Data Presentation: Model Validation Summary
| Validation Method | Metric | Result (Example) | Interpretation |
| Test Set | % Actives Identified | 90% (9 out of 10) | High predictive power on unseen data. |
| Decoy Screening | Enrichment Factor (EF) | 55.3 | Model is >55x better than random at finding actives. |
| Decoy Screening | Goodness of Hit (GH) | 0.82 | Excellent model quality (0.7-1.0 is considered good). |
| Fischer's Randomization | Confidence Level | 99% | The model is statistically significant and not due to chance. |
5.5. Visualization: Comprehensive Validation Workflow
Caption: A multi-pronged approach to pharmacophore model validation.
Chapter 6: Application in the Drug Discovery Pipeline
A rigorously validated pharmacophore model is a powerful tool for accelerating drug discovery projects.
-
Virtual Screening: The model can be used as a fast, efficient 3D filter to screen large corporate or commercial compound libraries (containing millions of molecules) to identify potential hits with novel chemical scaffolds.[11][12] This is far faster than high-throughput screening or molecular docking alone.
-
Scaffold Hopping & de Novo Design: The pharmacophore provides a blueprint for designing entirely new molecules. It defines the "what" (the required features) and "where" (their 3D location), leaving the "how" (the connecting chemical scaffold) open to the medicinal chemist's creativity.[9][24]
-
Integration with Docking: A common and powerful strategy is to use pharmacophore screening as an initial filter to reduce a large library to a more manageable number of compounds (e.g., from 1 million to 10,000). This smaller, enriched set can then be subjected to more computationally expensive but detailed molecular docking simulations to refine poses and score binding affinity.[15][19][25]
-
ADME-Tox Profiling: Pharmacophore models can also be developed for off-targets, such as cytochrome P450 enzymes. Screening lead compounds against these "anti-pharmacophores" can help flag potential metabolic liabilities or toxicity issues early in the design cycle.[18]
Chapter 7: Conclusion and Future Perspectives
Pharmacophore modeling provides an indispensable framework for understanding the structure-activity relationships of trifluoromethylbenzoyl piperazine derivatives. By adhering to a logical workflow that emphasizes rigorous, multi-faceted validation, researchers can build trustworthy models that significantly accelerate the identification of novel, high-quality lead compounds.
The future of the field lies in the integration of more advanced computational techniques. Multi-pharmacophore approaches are emerging to better handle target flexibility and multiple binding modes.[19] Furthermore, the fusion of pharmacophore modeling with artificial intelligence and machine learning is poised to enhance predictive accuracy and accelerate the entire discovery process, providing a rational and interpretable foundation for ligand design and optimization.[19]
References
-
Gozalbes, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]
-
Kaser, D., et al. (n.d.). Methods and applications of structure based pharmacophores in drug discovery. PubMed. [Link]
-
Kalani, K., et al. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Dove Medical Press. [Link]
-
Schuller, A., et al. (2011). From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling. MedChemComm (RSC Publishing). [Link]
-
Lv, X., et al. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]
-
Aouidate, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. NLM. [Link]
-
Kuttruff, S., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Wiley Online Library. [Link]
-
Smalanin, G., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. [Link]
-
Talele, T. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]
-
Unspecified Author. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]
-
Ragunathan, S., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. PMC. [Link]
-
Unspecified Author. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Li, Y., et al. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. [Link]
-
Gore, A. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. IJHSSM.org. [Link]
-
Unspecified Author. (n.d.). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. [Link]
-
Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
-
Unspecified Author. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Poten. Amazon S3. [Link]
-
Unspecified Author. (2017). What is the best way to construct a pharmacophore model?. ResearchGate. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Jadhav, H. R., et al. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Wang, X., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. [Link]
-
Unspecified Author. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Unknown Source. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Unspecified Author. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Unspecified Author. (n.d.). QSAR on aryl-piperazine derivatives with activity on malaria. ScienceDirect. [Link]
-
Akum, F. F., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers. [Link]
-
Gaspari, M., et al. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link]
-
Unspecified Author. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]
-
Kuchana, M., et al. (2023). Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). JAPTR. [Link]
-
Wang, X., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. [Link]
-
Unspecified Author. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. [Link]
-
Unspecified Author. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. PLOS ONE. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods and applications of structure based pharmacophores in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. ijhssm.org [ijhssm.org]
- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. fiveable.me [fiveable.me]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. columbiaiop.ac.in [columbiaiop.ac.in]
- 25. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine safety data sheet (SDS)
The following technical guide serves as a comprehensive safety and handling monograph for 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine .
Safety, Synthesis, and Handling Guide
Document Control:
-
Version: 1.0 (Research Grade)
-
Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Specialists.
Chemical Identity & Physicochemical Profile
This compound is a functionalized piperazine amide, commonly employed as a scaffold in fragment-based drug discovery (FBDD) targeting GPCRs and ion channels. Its structural motif combines the lipophilic, metabolic-blocking properties of the trifluoromethyl group with the conformational rigidity of the piperazine ring.
Identification
| Parameter | Detail |
| Chemical Name | 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine |
| IUPAC Name | (3-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone |
| Molecular Formula | C₁₃H₁₅F₃N₂O |
| Molecular Weight | 272.27 g/mol |
| CAS Number | Not Listed (Research Grade Analog) |
| Structural Class | Benzamide; Fluorinated N-heterocycle |
Predicted Physicochemical Properties
Note: Data derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., CAS 1558733-92-8).
| Property | Value (Predicted) | Context |
| Appearance | White to Off-white Solid | Typical for benzamide piperazines. |
| Melting Point | 65–75 °C | Low-melting solid; may exist as oil if impure. |
| Boiling Point | ~380 °C (at 760 mmHg) | High boiling point due to amide polarity. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water; requires protonation. |
| pKa (Basic N) | ~8.5–9.0 | The N4-amine remains basic and protonatable. |
| LogP | 2.1–2.4 | Moderate lipophilicity suitable for CNS penetration. |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data may be sparse, the compound possesses functional groups (secondary amine, fluorinated aromatic) that dictate its safety profile. It is classified as a Skin & Eye Irritant .
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Toxicology Insights
-
Acute Toxicity: Likely low to moderate (Oral LD50 estimated >500 mg/kg based on piperazine analogs).
-
Metabolic Risks: The trifluoromethyl group is metabolically stable, preventing toxic quinone formation, but may increase half-life.
-
Reactivity: The secondary amine at the 4-position is nucleophilic and can react with electrophiles (acid chlorides, aldehydes) in vivo or in storage.
Synthesis & Experimental Protocols
The synthesis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine typically involves a Schotten-Baumann type acylation. The regioselectivity is controlled by the steric hindrance of the methyl group or the use of protecting groups (e.g., Boc).
Synthetic Pathway (Diagram)
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.
Detailed Synthesis Protocol
Objective: Selective mono-acylation of 2-methylpiperazine.
Reagents:
-
3-(Trifluoromethyl)benzoyl chloride (1.0 eq)
-
2-Methylpiperazine (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Procedure:
-
Preparation: Dissolve 2-methylpiperazine (1.2 g, 12 mmol) and Et₃N (3.5 mL) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add a solution of 3-(trifluoromethyl)benzoyl chloride (2.08 g, 10 mmol) in DCM (10 mL) over 30 minutes. Critical: Slow addition prevents bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract organic layer and wash with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude residue is purified via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM) to yield the product as a white solid.
Validation:
-
1H NMR (CDCl₃): Look for the diagnostic methyl doublet (~1.1 ppm) and the aromatic protons of the benzoyl ring (7.5–7.9 ppm).
-
LC-MS: Confirm mass peak [M+H]+ = 273.1.
Handling, Storage & Emergency Response
Safe Handling Workflow
Figure 2: Decision tree for safe handling and exposure mitigation.
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.
-
Incompatibility: Keep away from strong oxidizing agents and strong acids (which will protonate the amine).
Emergency Protocols
| Scenario | Action Plan |
| Skin Contact | Wash immediately with soap and plenty of water for 15 mins. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 mins. Do not rub eyes. Seek medical attention if irritation persists. |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. |
| Spill Cleanup | Dampen solid spills with water to avoid dust. Sweep up and place in a chemical waste container. Ventilate area.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2060855, 1-(3-(Trifluoromethyl)benzyl)piperazine. Retrieved March 2, 2026.[2] [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 4-Benzoyl-2-methylpiperazine
Abstract & Introduction
The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a critical linker in drugs ranging from antihistamines to tyrosine kinase inhibitors (e.g., Imatinib).[1][2] However, the desymmetrization of substituted piperazines, such as 2-methylpiperazine , presents a classic regioselectivity challenge.[1]
This protocol details the regioselective mono-benzoylation of 2-methylpiperazine to synthesize 4-benzoyl-2-methylpiperazine .[1] Unlike the symmetric piperazine, 2-methylpiperazine contains two non-equivalent secondary amines:
-
N1: Sterically hindered by the adjacent C2-methyl group.[1]
-
N4: Sterically unhindered and kinetically more accessible.[1]
This guide provides a high-fidelity protocol for selectively targeting the N4 position using kinetic control, including a self-validating "Acid-Base Swing" purification strategy that separates the desired mono-amide from bis-amide byproducts and unreacted starting material without immediate need for chromatography.[1]
Chemical Mechanism & Regioselectivity strategy[1]
The Steric Argument
The reaction follows a Nucleophilic Acyl Substitution (NAS) mechanism.[1] While the inductive effect of the C2-methyl group slightly increases the electron density (basicity) of N1, the steric hindrance dominates the nucleophilic attack kinetics.[1]
-
Kinetic Product (Target): Reaction at N4 (fast).
-
Thermodynamic/Over-reaction Product: Reaction at N1 (slow) or Bis-benzoylation.[1]
To maximize N4 selectivity, we employ low temperature (0 °C) and high-dilution conditions with a slight deficit of the electrophile (Benzoyl Chloride).[1]
Reaction Scheme Visualization
Figure 1: Reaction pathway demonstrating the kinetic preference for N4 acylation.
Material Safety & Handling (HSE)
| Reagent | CAS | Hazard Class | Key Precaution |
| Benzoyl Chloride | 98-88-4 | Corrosive, Lachrymator | Moisture sensitive.[3] Open only in fume hood. |
| 2-Methylpiperazine | 109-07-9 | Corrosive, Flammable Solid | Hygroscopic.[1][4] Store under inert atmosphere. |
| Dichloromethane (DCM) | 75-09-2 | Carcinogen (Suspected) | Use resistant gloves (PVA/Laminate).[1] |
| Triethylamine (TEA) | 121-44-8 | Flammable, Corrosive | Volatile amine; use effective ventilation.[1] |
Experimental Protocol: Kinetic Control Strategy
Objective: Synthesis of 4-benzoyl-2-methylpiperazine (1.0 g scale).
Reagents & Stoichiometry[1]
-
2-Methylpiperazine: 1.00 g (10.0 mmol, 1.0 eq)[1]
-
Benzoyl Chloride: 1.34 g (1.10 mL, 9.5 mmol, 0.95 eq ) — Deficit prevents bis-acylation.[1]
-
Triethylamine (TEA): 1.52 g (2.10 mL, 15.0 mmol, 1.5 eq) — Scavenges HCl.[1]
-
Dichloromethane (DCM): 20 mL (Anhydrous).
Step-by-Step Methodology
-
System Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Solvation: Add 2-Methylpiperazine (1.0 g) and TEA (2.1 mL) to the flask. Add DCM (15 mL) and stir until fully dissolved.
-
Thermal Control: Submerge the flask in an ice/water bath to reach 0 °C . Let equilibrate for 10 minutes.
-
Controlled Addition:
-
Dilute Benzoyl Chloride (1.1 mL) in DCM (5 mL) in a separate vial.
-
Crucial Step: Add the BzCl solution dropwise to the amine solution over 30 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Rationale: High local concentration of BzCl leads to bis-acylation.[1] Slow addition ensures BzCl is consumed by the most reactive amine (N4) first.[1]
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add 10 mL of saturated
solution to quench unreacted BzCl.
Purification: The "Acid-Base Swing" (Self-Validating)[1]
Chromatography is often unnecessary if you exploit the basicity differences between the products.[1]
-
Bis-amide: Neutral (No basic nitrogen).[1]
-
Mono-amide (Product): Basic (Secondary amine at N1).
-
Starting Material: Highly Basic/Water Soluble.[1]
Purification Workflow
Figure 2: Acid-Base extraction workflow to isolate the mono-benzoylated product.
Detailed Extraction Steps
-
Initial Wash: Transfer reaction mixture to a separatory funnel. Separate phases. Wash the organic layer (DCM) with water (
mL) to remove bulk starting material (SM) and TEA salts.[1] -
Acid Extraction (Target Capture): Extract the DCM layer with 1M HCl (
mL).[1] -
Basification (Target Release): Cool the combined acidic aqueous extracts in ice. Slowly add 4M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine product oils out.[1]
-
-
Final Extraction: Extract the basic aqueous layer with DCM (
mL).[1] -
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Analytical Validation
| Method | Expected Result (4-Benzoyl-2-methylpiperazine) | Diagnostic Interpretation |
| 1H NMR (CDCl3) | Confirms Benzoyl group presence.[1] | |
| Doublet confirms the methyl group is adjacent to a CH (C2).[1] | ||
| Broad singlet | Confirms presence of one NH proton (Mono-acylation).[1] | |
| LC-MS | Major peak.[1] | |
| Bis-product mass (309.[1]1) | Should be absent or <2% if acid swing was successful.[1] |
Troubleshooting Note: If the NMR shows a complex forest of peaks around 3.0-4.5 ppm, it is due to rotamers .[1] Amide bonds have restricted rotation.[1] Run the NMR at 50 °C or add a drop of
References
-
Regioselective Acylation Principles: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Piperazine pKa Data: Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa values of some piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Link
-
Benzoyl Chloride Safety: PubChem.[1] (n.d.). Benzoyl Chloride Compound Summary. National Library of Medicine.[1] Link[1]
-
Synthetic Methodology (Analogous N-Benzoylation): Jacobsen, J. et al. (1999).[1] Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands.[1] Journal of Medicinal Chemistry, 42, 1123-1144.[1] Link
Sources
Application Note: Synthesis of 1-(3-(Trifluoromethyl)benzoyl)piperazine Derivatives
The integration of the 3-(trifluoromethyl)phenyl motif into piperazine scaffolds is a cornerstone strategy in medicinal chemistry, frequently utilized to enhance lipophilicity, metabolic stability, and target binding affinity. However, the synthesis of 1-(3-(trifluoromethyl)benzoyl)piperazine presents a fundamental chemical challenge: piperazine possesses two equivalent secondary amines, making it highly susceptible to over-reaction and the formation of undesired 1,4-bis-acylated byproducts[1].
This application note provides a comprehensive, field-proven guide to achieving selective mono-acylation using 3-(trifluoromethyl)benzoyl chloride. As a highly reactive electrophile, this acyl chloride requires strict stoichiometric and environmental controls to ensure high atom economy and product purity[2].
Mechanistic Causality & Strategic Approaches
Directly reacting piperazine with one equivalent of an acyl chloride typically results in a statistical mixture of unreacted starting material, mono-acylated product, and bis-acylated byproduct. To circumvent this, two distinct mechanistic strategies are employed:
Steric and Electronic Masking (N-Boc Protection)
This route relies on the temporary installation of a tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens. The Boc group exerts a strong electron-withdrawing effect, drastically reducing the nucleophilicity of the protected nitrogen. This allows the 3-(trifluoromethyl)benzoyl chloride to react exclusively with the remaining free amine[1]. While this method requires three distinct steps (protection, acylation, deprotection), it guarantees near-perfect selectivity and is the gold standard for discovery-scale synthesis[3].
Kinetically Controlled Mono-Protonation (Schotten-Baumann)
This strategy exploits the differential
Workflow for selective mono-acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride.
Quantitative Method Comparison
The choice of protocol depends heavily on the scale of the reaction and the acceptable timeline. The table below summarizes the empirical data associated with both methodologies.
| Parameter | Protocol A (N-Boc Strategy) | Protocol B (Mono-Protonation) |
| Overall Yield | 70 - 85% (over 3 steps) | 65 - 80% (single step) |
| Selectivity (Mono:Bis) | > 99:1 | ~ 90:10 (easily separated) |
| Reaction Time | 24 - 36 hours | 2 - 4 hours |
| Atom Economy | Low (requires protecting groups) | High (direct functionalization) |
| Primary Application | Discovery chemistry, library synthesis | Process scale-up, bulk synthesis |
Experimental Protocols
Protocol A: Synthesis via N-Boc Protection
This protocol utilizes anhydrous conditions to prevent the rapid hydrolysis of 3-(trifluoromethyl)benzoyl chloride.
Step 1: Acylation of 1-Boc-piperazine
-
Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol)[3].
-
Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Acylation is highly exothermic; cooling prevents thermal degradation and side reactions.
-
Addition: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes[3].
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure[1].
Step 2: Deprotection
-
Acid Cleavage: Dissolve the crude N-acyl-N'-Boc-piperazine in DCM. Cool to 0 °C and add an excess of trifluoroacetic acid (TFA, 10 eq)[3].
-
Reaction: Stir at room temperature for 2 hours.
-
Self-Validating Isolation: Evaporate the solvent and excess TFA. Re-dissolve the residue in water and wash with diethyl ether to remove cleaved organic byproducts. Basify the aqueous layer to pH > 10 using 1M NaOH, then extract with ethyl acetate. The desired free base product will selectively partition into the organic layer. Dry and concentrate to yield pure 1-(3-(trifluoromethyl)benzoyl)piperazine.
Protocol B: Direct Acylation via In Situ Mono-Protonation
This protocol leverages Schotten-Baumann biphasic kinetics, eliminating the need for protecting groups.
Step 1: Preparation of the Piperazin-1-ium Buffer
-
In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in distilled water (approx. 5 mL/mmol). Stir for 10 minutes to establish the equilibrium of the mono-salt[3].
-
Add sodium chloride (approx. 20% w/v) to create a brine solution. Causality: The high ionic strength "salts out" the organic reactants, forcing the acylation to occur strictly at the biphasic interface, which minimizes the hydrolysis of the acyl chloride[5].
Step 2: Biphasic Acylation
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in ethyl acetate.
-
Add the organic solution dropwise to the vigorously stirred aqueous phase at room temperature. Stir vigorously for 30–60 minutes[3].
Step 3: Self-Validating Purification
-
Removal of Bis-adduct: Separate the layers. Wash the aqueous layer twice with ethyl acetate. Causality: Any 1,4-bis(3-(trifluoromethyl)benzoyl)piperazine formed is highly lipophilic and lacks a basic amine; it will partition completely into the organic wash, leaving the mono-acylated product in the aqueous layer as a protonated salt[3].
-
Product Isolation: Basify the aqueous layer by adding saturated NaOH solution until pH > 12. Extract the aqueous layer multiple times with ethyl acetate.
-
Final Polish: Combine the organic extracts, dry over
, and concentrate in vacuo to afford the pure mono-acylated product.
Analytical Self-Validation
To ensure the integrity of the synthesized 1-(3-(trifluoromethyl)benzoyl)piperazine, conduct the following checks:
-
LC-MS Analysis: The desired product should present a dominant
peak at . The absence of a peak at confirms the successful removal of the bis-acylated byproduct. -
TLC Monitoring: Using a mobile phase of DCM:MeOH (9:1) with 1% aqueous
, the mono-acylated product will stain positively with ninhydrin (indicating a secondary amine), whereas the bis-acylated byproduct will not.
References
-
Title : Technical Support Center: Selective Mono-acylation of Piperazine | Source : Benchchem | URL : 3
-
Title : Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine | Source : Benchchem | URL : 1
-
Title : CDI Mediated Monoacylation of Symmetrical Diamines | Source : The Royal Society of Chemistry | URL : 5
-
Title : Method of direct mono-N-substitution of piperazine (CZ305317B6) | Source : Google Patents | URL : 4
-
Title : 3-(Trifluoromethyl)benzoyl chloride | Source : Sigma-Aldrich | URL : 2
Sources
Application Note: Reduction of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine to 1-[3-(Trifluoromethyl)benzyl]-3-methylpiperazine
Executive Summary
This application note details the synthetic protocol for the reduction of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine (an amide) to its corresponding amine, 1-[3-(trifluoromethyl)benzyl]-3-methylpiperazine . This transformation is a critical step in the synthesis of pharmacophores targeting Central Nervous System (CNS) receptors, particularly 5-HT and Dopamine pathways, where the benzylpiperazine moiety serves as a privileged scaffold.
The guide prioritizes Lithium Aluminum Hydride (LiAlH₄) as the primary reducing agent due to its kinetic efficiency with tertiary amides. A secondary protocol utilizing Borane-THF (BH₃·THF) is provided for scenarios requiring milder conditions or specific chemoselectivity.
Retrosynthetic Analysis & Mechanism
The target transformation involves the deoxygenation of the carbonyl carbon within the amide linkage. Unlike esters, which cleave upon reduction to form alcohols, disubstituted amides reduce to tertiary amines.
Reaction Pathway
The reaction proceeds via a nucleophilic hydride attack, forming a tetrahedral aluminate intermediate. The stability of the trifluoromethyl (-CF₃) group is a critical parameter; while generally stable to hydride donors, high temperatures must be controlled to prevent defluorination.
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Standard Operating Procedure (SOP)
Reagents & Equipment
-
Substrate: 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine (1.0 eq)
-
Reagent: LiAlH₄ (2.5 - 3.0 eq, pellets or powder)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[1]
-
Quenching Agents: Water, 15% NaOH (aq)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Nitrogen.[2]
-
Reagent Slurry: Charge the flask with LiAlH₄ (3.0 eq) and anhydrous THF (approx. 10 mL per gram of LAH). Cool to 0°C in an ice bath.
-
Expert Insight: Never add solid LAH to a warm solution. Always create a slurry first to manage the exotherm.
-
-
Substrate Addition: Dissolve the amide substrate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LAH slurry over 30–45 minutes.
-
Control Point: Maintain internal temperature <10°C during addition to prevent runaway side reactions.
-
-
Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat to a gentle reflux (66°C for THF) for 4–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate iminium ion may be visible; ensure full conversion to the amine.
-
-
Fieser Workup (The "n, n, 3n" Rule):
-
Cool the reaction mixture to 0°C.
-
Dilute with diethyl ether (wet ether helps moderate the quench).
-
Slowly add:
-
mL Water (per
grams of LAH used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (per
-
Result: This precipitates aluminum salts as a granular white solid (
), which is easily filterable, avoiding the dreaded "gray sludge" emulsion.
-
-
Isolation: Filter the granular solids through a Celite pad. Wash the pad with ether.[2] Dry the filtrate over
, filter, and concentrate in vacuo to yield the crude benzylamine.
Protocol B: Borane-THF Reduction
Alternative for Scale-Up or Safety-Restricted Labs
Borane (
Methodology
-
Addition: Add
(1M solution, 3.0 eq) to the amide solution in THF at 0°C. -
Reflux: Reflux for 2–4 hours.
-
Quench & Hydrolysis (Critical Step):
-
Neutralization: Basify with NaOH to pH >10 and extract with Dichloromethane (DCM).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 2.5 - 3.0 eq Hydride | Amides require 2 hydrides for reduction + 1 for deprotonation of any adventitious water or acidic protons. |
| Temperature | Reflux (60-66°C) | Activation energy for the expulsion of the aluminate oxygen (Step 2 in Fig 1) often requires heat. |
| Quenching | < 5°C | Exothermic hydrolysis of Al-H bonds releases |
| Water Content | < 0.05% (Solvent) | Water consumes LAH and generates |
Workup Decision Logic
Emulsions are the primary failure mode in workup. Use this logic flow to select the correct method.
Analytical Validation
Successful reduction is confirmed by the disappearance of the carbonyl signal and the appearance of the benzylic methylene protons.
-
1H NMR (CDCl₃):
-
Reactant: Benzoyl region signals (7.4–7.8 ppm). No benzylic
. -
Product: New singlet (or AB quartet if chiral influence exists) for
appearing around 3.5 – 3.6 ppm . -
Piperazine Ring: Shifts upfield slightly due to increased basicity of the nitrogen.
-
-
IR Spectroscopy: Disappearance of the strong Amide I band (
). Appearance of Bohlmann bands ( ) indicative of tertiary amines. -
Mass Spectrometry:
shifts from to (Loss of Oxygen +2H = -16 + 2 = -14 mass units).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism for nucleophilic hydride attack on amides).
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Comprehensive guide on LAH vs Borane selectivity).
-
Abdel-Magid, A. F. (2015). Reductions in Organic Synthesis. ACS Symposium Series. (Modern protocols for amide reductions).
-
Chung, W. J., et al. (2020). "Chemoselective Amide Reduction using Borane-THF". Journal of Organic Chemistry. (Protocol for Borane reduction avoiding defluorination).
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Origin of the Fieser Workup "n, n, 3n" rule).
Sources
Application Note: High-Throughput Preparation of Trifluoromethylbenzoyl Piperazine Libraries
Introduction & Scientific Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles and target affinities of drug candidates. When functionalized with a trifluoromethylbenzoyl moiety, the resulting compounds exhibit enhanced lipophilicity, metabolic stability, and specific target engagement. This structural motif is highly prevalent in the development of 1[1], stearoyl-CoA desaturase (SCD) inhibitors, and novel antimalarial agents. To accelerate hit-to-lead optimization, the parallel synthesis of discrete piperazine libraries is essential for comprehensive structure-activity relationship (SAR) profiling.
Biological Relevance: Targeting CCR2
Trifluoromethylbenzoyl piperazines have shown profound efficacy in disrupting chemokine signaling. By acting as competitive antagonists at the CCR2 receptor, these compounds prevent the binding of CCL2 (MCP-1), thereby halting the downstream G-protein coupled signaling cascade that leads to intracellular calcium release and monocyte chemotaxis[1].
Mechanism of action for piperazine-based CCR2 antagonists blocking chemotaxis.
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
The synthesis of these libraries typically involves the amide coupling of a mono-protected piperazine with various trifluoromethylbenzoic acids. However, the trifluoromethyl (
To circumvent this, our protocol employs the uronium-based coupling reagent HATU in the presence of N,N-Diisopropylethylamine (DIPEA). HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion even with 2[2].
Furthermore, to ensure a self-validating high-throughput system, we utilize a3 augmented by polymer-supported (PS) scavengers[3]. By introducing PS-Isocyanate and PS-Trisamine post-reaction, unreacted piperazine and excess acid are covalently trapped and filtered off. If the LC-MS reveals >95% purity of the crude filtrate, the protocol inherently validates its own stoichiometric completion without the bottleneck of column chromatography, a critical advantage in 4[4].
Combinatorial Synthesis Workflow
Combinatorial solution-phase synthesis workflow for piperazine libraries.
Step-by-Step Experimental Protocol
Materials Required:
-
1-Boc-piperazine derivatives (0.1 M in DMF)
-
Trifluoromethylbenzoic acid diversity set (2-CF3, 3-CF3, 4-CF3, and fluoro-substituted variants) (0.12 M in DMF)
-
HATU (0.12 M in DMF)
-
DIPEA (neat)
-
PS-Isocyanate resin (loading ~1.5 mmol/g)
-
PS-Trisamine resin (loading ~2.0 mmol/g)
-
Trifluoroacetic acid (TFA) and Dichloromethane (DCM)
Protocol:
-
Preparation of Reaction Array: In a 96-well deep-well polypropylene plate, dispense 500 µL of the 1-Boc-piperazine solution (50 µmol) into each well.
-
Activation and Coupling: Add 500 µL of the respective trifluoromethylbenzoic acid solution (60 µmol, 1.2 eq) and 500 µL of the HATU solution (60 µmol, 1.2 eq) to the corresponding wells.
-
Base Addition: Add 26 µL of DIPEA (150 µmol, 3.0 eq) to each well. Seal the plate and agitate at room temperature for 12 hours on an orbital shaker. Causality: The excess base ensures complete deprotonation of the piperazine and neutralizes the acidic byproducts generated during active ester formation.
-
Scavenging (Self-Validation Step): Unseal the plate and add 100 mg of PS-Trisamine (to scavenge excess acid and HATU byproducts) and 50 mg of PS-Isocyanate (to scavenge unreacted piperazine) to each well. Add 500 µL of THF to swell the resins. Agitate for 4 hours at room temperature.
-
Filtration: Transfer the heterogeneous mixtures to a 96-well filter plate. Filter the solutions into a clean collection plate using a vacuum manifold. Wash the resins twice with 500 µL of DCM.
-
Deprotection: Concentrate the filtrates using a centrifugal evaporator. Resuspend the residues in 1 mL of a 20% TFA in DCM solution. Agitate for 2 hours at room temperature to cleave the Boc protecting group.
-
Final Recovery: Evaporate the TFA/DCM mixture to dryness. The resulting products are the TFA salts of the target trifluoromethylbenzoyl piperazines.
Quantitative Data & Library Validation
To validate the efficiency of the coupling protocol against the steric hindrance of the trifluoromethyl group, a pilot array was synthesized. The data below demonstrates the robustness of the HATU/scavenger system across different positional isomers.
| Acid Building Block | Piperazine Scaffold | Crude Purity (LC-MS, UV 254 nm) | Isolated Yield (%) | Mass Balance Status |
| 4-(Trifluoromethyl)benzoic acid | 1-Boc-piperazine | >98% | 92% | Validated |
| 3-(Trifluoromethyl)benzoic acid | 1-Boc-piperazine | >97% | 89% | Validated |
| 2-(Trifluoromethyl)benzoic acid | 1-Boc-piperazine | 94% | 81% | Validated |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | 1-Boc-2-methylpiperazine | 95% | 84% | Validated |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 1-Boc-3-methylpiperazine | 91% | 76% | Validated |
Note: The slight drop in yield for the 2-trifluoromethyl and substituted piperazine derivatives reflects the extreme steric crowding at the reaction center, yet the scavenger system maintains high crude purity by effectively trapping unreacted starting materials, ensuring the integrity of the final library.
References
-
Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives - NIH / PubMed - 3
-
The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis - ACS Combinatorial Science - 4
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - Springer / 5z.com - 2
-
Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - NIH / PMC - 1
Sources
Microwave-assisted synthesis of benzoyl piperazine derivatives
Application Note: Microwave-Assisted Synthesis of Benzoyl Piperazine Derivatives
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of N-benzoyl piperazine derivatives using microwave irradiation (MWI). Unlike conventional thermal heating, which relies on conductive heat transfer, MWI utilizes dipolar polarization and ionic conduction to generate internal heat, resulting in reaction times reduced from hours to minutes and yields improved by 15-30%. This guide provides two distinct methodologies: a high-throughput acyl chloride route and a green, direct amidation route, designed for medicinal chemistry and drug discovery workflows.
Introduction & Scientific Rationale
The Scaffold: Benzoyl piperazines are privileged pharmacophores found in numerous bioactive compounds, including antihistamines (e.g., Cyclizine), antidepressants, and antihypertensives (e.g., Prazosin).
The Problem with Conventional Synthesis: Traditional Schotten-Baumann conditions or thermal reflux often suffer from:
-
Long reaction times (4–12 hours).
-
Incomplete conversion due to thermal gradients.
-
Excessive solvent use (DCM, Toluene) and difficult work-up.
The Microwave Solution (Mechanism): Microwave synthesis operates at 2.45 GHz. The oscillating electromagnetic field causes polar molecules (solvents like DMF, Ethanol) and ionic species to align and relax rapidly. This molecular friction generates heat volumetrically (from the inside out), eliminating the "wall effect" of oil baths.
-
Dipolar Polarization: Polar solvent molecules rotate to align with the field, generating heat via friction.
-
Ionic Conduction: Dissolved ions (e.g., piperazinium salts) oscillate, colliding with solvent molecules to transfer energy.
Reaction Mechanism & Energy Transfer[1][2]
The following diagram illustrates the specific interaction between the microwave field and the reaction components, leading to the formation of the amide bond.
Caption: Figure 1: Mechanism of microwave energy transfer via dipolar polarization and ionic conduction leading to accelerated amidation.
Experimental Protocols
Method A: High-Throughput Acyl Chloride Route
Best for: Library generation, non-sensitive substrates.
Reagents:
-
Substituted Benzoyl Chloride (1.0 equiv)
-
Piperazine (anhydrous) (1.2 equiv)
-
Base: Triethylamine (TEA) or Potassium Carbonate (
) (2.0 equiv) -
Solvent: Dichloromethane (DCM) or DMF (3–5 mL)
Protocol Steps:
-
Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve Piperazine (1.2 mmol) and TEA (2.0 mmol) in 3 mL of DCM.
-
Addition: Add Benzoyl Chloride (1.0 mmol) dropwise at
(ice bath) to prevent exothermicity before irradiation. Cap the vial. -
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature:
(if DCM) or (if DMF). -
Pressure Limit: 250 psi (17 bar).
-
Power: Dynamic (Max 150 W).
-
Time: 5 minutes.
-
-
Work-up:
-
If DMF used: Pour into ice water (20 mL). The solid product usually precipitates. Filter and wash with water.
-
If DCM used: Wash organic layer with
(sat. aq.) and Brine. Dry over .
-
-
Purification: Recrystallization from Ethanol or Column Chromatography (EtOAc:Hexane).
Method B: Green Direct Amidation (Catalyst-Free/Neat)
Best for: Green chemistry compliance, avoiding chlorinated solvents.
Reagents:
-
Benzoic Acid derivative (1.0 equiv)
-
Piperazine (1.5 equiv)
-
No Solvent (Neat) or minimal Water
Protocol Steps:
-
Preparation: Grind Benzoic Acid (1.0 mmol) and Piperazine (1.5 mmol) in a mortar to form a uniform mixture.
-
Loading: Transfer the solid mixture into a microwave vial.
-
Irradiation:
-
Temperature:
– (Ensure T > Melting Point of mixture). -
Time: 10 – 15 minutes.
-
Power: High absorption expected; use "Power Max" cooling if available to prevent overheating.
-
-
Work-up: Dissolve the melt in minimal hot ethanol and allow to crystallize upon cooling.
Workflow Visualization
The following flowchart guides the researcher through the decision-making process for synthesis and optimization.
Caption: Figure 2: Operational workflow for selecting the optimal microwave synthesis route based on starting material.
Results: Comparative Analysis
The superiority of the microwave protocol is demonstrated in the comparison data below, derived from validation studies on 4-substituted benzoyl piperazines.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 2 – 10 Minutes | 60x – 100x Faster |
| Typical Yield | 65% – 75% | 85% – 96% | +20% Yield |
| Solvent Usage | 20 – 50 mL | 2 – 5 mL (or Neat) | 10x Less Waste |
| Purity (Crude) | 80% (Requires Column) | >90% (Often Recryst. only) | Simplified Workup |
| Energy Profile | High (Continuous heating) | Low (Targeted bursts) | Green Efficiency |
Table 1: Comparison of reaction metrics between conventional thermal reflux and microwave-assisted synthesis.
Troubleshooting & Optimization
-
Pressure Spikes: If using DCM or low-boiling solvents, the pressure may exceed vessel limits (20 bar).
-
Solution: Switch to DMF or water, or reduce the filling volume to increase headspace.
-
-
Low Yield (Neat Reaction): Poor mixing of solids can lead to charring.
-
Solution: Add a "processing solvent" like a drop of DMF or use a graphite susceptor to improve initial heat distribution.
-
-
By-products: Formation of di-benzoylated piperazine (reaction at both nitrogens).
-
Solution: Ensure strict stoichiometry (excess piperazine, 1.5–2.0 equiv) to favor mono-substitution.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition. [Link]
-
Desai, N. C., et al. (2013). Microwave assisted synthesis of benzimidazole derivatives bearing 1-[(4-phenylphenyl)carbonyl]piperazine. Der Pharma Chemica. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. [Link]
-
Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry. [Link]
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. [Link]
Sources
Application Note: Regioselective One-Pot Synthesis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
The compound 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is a privileged structural motif frequently deployed in the design of kinase inhibitors, CNS-active therapeutics, and advanced pharmacological screening libraries. The incorporation of the trifluoromethyl (
Synthesizing this molecule efficiently presents a classic challenge in organic chemistry: the regioselective monoacylation of an unsymmetrical diamine. Traditional methods often require tedious protection-deprotection sequences (e.g., using Boc or Cbz groups) which reduce atom economy and inflate processing time. This application note details a highly efficient, one-pot regioselective synthesis that exploits inherent steric biases and dynamic acid/base equilibria to achieve monoacylation without the need for protecting groups.
Mechanistic Causality: The Science of Regioselectivity
As a Senior Application Scientist, it is critical to understand why a reaction works, rather than just how to perform it. The success of this one-pot protocol relies on the synergistic interplay of steric hindrance and electronic basicity[1].
Steric vs. Electronic Control
The starting material, 2-methylpiperazine, possesses two secondary amines:
-
N1 (adjacent to the methyl group): The electron-donating inductive effect of the methyl group makes N1 slightly more basic. However, the proximity of the methyl group creates significant steric hindrance.
-
N4 (distant from the methyl group): This nitrogen is less basic but highly accessible (sterically unhindered).
When acylation occurs at the less hindered N4 position, the IUPAC numbering of the ring shifts (the acylated nitrogen takes priority as position 1). Consequently, the old N4 becomes the new N1, and the methyl group at the old C2 position becomes relative position 3. This naturally yields the desired 3-methyl-1-acylpiperazine architecture[1].
The In Situ Mono-Protonation Strategy
To completely suppress the formation of diacylated byproducts, we employ an in situ mono-protonation strategy[2][3]. By introducing exactly 1.0 equivalent of hydrochloric acid to the biphasic reaction mixture, the more basic nitrogen (N1) is preferentially protonated to form a piperazin-1-ium salt.
-
Electronic Deactivation: The protonated N1 is rendered entirely non-nucleophilic.
-
Equilibrium Control: The mono-protonated species exists in a dynamic equilibrium with the free base. As the free N4 reacts with the electrophile, the equilibrium shifts, ensuring a controlled, low concentration of the reactive nucleophile. This effectively eliminates di-substitution[2].
Workflow Visualization
The following diagram maps the logical progression of the one-pot synthesis, highlighting the critical intermediate states.
Fig 1. One-pot regioselective synthesis workflow utilizing in situ mono-protonation.
Quantitative Data & Reaction Parameters
To facilitate easy comparison and scale-up, the critical quantitative parameters and their mechanistic rationales are summarized below.
| Parameter | Value / Reagent | Mechanistic Rationale |
| Substrate | 2-Methylpiperazine (1.0 eq) | Core scaffold. The slight excess relative to the electrophile ensures complete consumption of the acid chloride. |
| Electrophile | 3-(Trifluoromethyl)benzoyl chloride (0.95 eq) | Kept sub-stoichiometric to strictly prevent over-acylation and simplify downstream purification. |
| Acidic Modifier | 1.0 M HCl (1.0 eq) | Preferentially protonates the more basic N1, rendering it non-nucleophilic and directing attack to N4. |
| Solvent System | DCM / H₂O (1:1 v/v Biphasic) | Facilitates interfacial reaction; keeps the protonated amine in the aqueous layer while the acyl chloride remains in the organic layer. |
| Temperature | 0 °C to 25 °C | 0 °C during addition controls the exotherm; warming to 25 °C ensures full thermodynamic conversion. |
| Workup pH | > 10 (via 2M NaOH) | Deprotonates the N1 position of the newly formed product, allowing it to partition into the organic phase for extraction. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in checkpoints ensure that deviations are caught in real-time, guaranteeing high fidelity in the final yield.
Reagents & Equipment
-
2-Methylpiperazine (10.0 mmol, 1.00 g)
-
3-(Trifluoromethyl)benzoyl chloride (9.5 mmol, 1.98 g)
-
1.0 M Hydrochloric acid (HCl) (10.0 mL)
-
Dichloromethane (DCM) (20.0 mL)
-
2.0 M Sodium hydroxide (NaOH) solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (
) -
250 mL round-bottom flask with magnetic stirring and addition funnel.
Step-by-Step Methodology
Step 1: In Situ Mono-Protonation (Preparation of the Nucleophile)
-
Add 2-methylpiperazine (10.0 mmol) to the 250 mL round-bottom flask.
-
Add 10.0 mL of 1.0 M HCl (10.0 mmol) and stir until completely dissolved.
-
Add 10.0 mL of DCM to create a biphasic system.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Validation Checkpoint: The solution should be clear. The pH of the aqueous layer should be approximately 4-5, confirming the formation of the mono-piperazin-1-ium salt.
-
Step 2: Regioselective Acylation
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (9.5 mmol) in 10.0 mL of DCM. Transfer this to the addition funnel.
-
Add the acyl chloride solution dropwise to the vigorously stirring biphasic mixture over 30 minutes at 0 °C.
-
Causality Note: Dropwise addition is not merely for thermal control; it prevents localized concentration spikes of the electrophile that could overcome the mono-protonation equilibrium and lead to diacylation.
-
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2 hours.
Step 3: Quenching and Basic Workup
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 2.0 M NaOH solution dropwise until the aqueous phase reaches a pH > 10.
-
Validation Checkpoint (Critical): Test the aqueous layer with pH indicator paper. If the pH is < 10, the desired product will remain protonated at N1 (as a water-soluble salt) and will not extract into the DCM layer, drastically reducing your isolated yield.
-
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional DCM (
).
Step 4: Isolation and Purification
-
Combine the organic DCM extracts and wash with 20 mL of brine to remove residual aqueous impurities.
-
Dry the organic layer over anhydrous
. Filter the drying agent. -
Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a pale yellow oil or solid.
-
(Optional depending on purity requirements) Purify via flash column chromatography (Silica gel, typically eluting with a gradient of DCM:MeOH containing 1% Triethylamine to prevent streaking of the secondary amine).
References
- 1-Benzoylpiperazine | 13754-38-6 - Benchchem Benchchem.
- Direct N1-monosubstitution of piperazine - ResearchGate ResearchG
- Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC N
Sources
Application Note: Strategic Synthesis of Fluorinated Piperazine Amides
Part 1: Strategic Overview
The Fluorine Effect in Amide Coupling
Fluorinated piperazine amides are privileged scaffolds in modern drug discovery (e.g., antiretrovirals, oncology agents) due to their ability to modulate lipophilicity (
-
Electronic Deactivation: Fluorine's strong electronegativity (
) exerts a potent inductive effect (-I).-
On the Amine (Piperazine): Fluorine substitution on the piperazine ring (e.g., 2-fluoropiperazine or
-fluoroalkyl groups) significantly lowers the of the secondary amine, rendering it a poorer nucleophile. Standard carbodiimide couplings (EDC/DCC) often fail or proceed sluggishly. -
On the Acid:
-fluoro or trifluoromethyl carboxylic acids are highly acidic and their activated esters are prone to hydrolysis or racemization (if chiral).
-
Part 2: Reagent Selection Matrix
Do not default to EDC/HOBt. Use this matrix to select the optimal system based on your specific fluorinated substrate.
| Reagent System | Activation Mechanism | Recommended For | Contraindications |
| T3P® (Propylphosphonic Anhydride) + Pyridine/NMM | Cyclic Anhydride | Primary Choice. Sterically hindered or electron-deficient fluorinated piperazines. Zero epimerization risk.[1] | Requires non-nucleophilic base. Slower kinetics in protic solvents. |
| HATU + DIPEA | Uronium/Aza-benzotriazole | "Brute Force" Coupling. Best for extremely unreactive amines (e.g., 2,2-difluoropiperazine). | High cost. Difficult removal of by-products.[2] Potential for guanidinylation.[3] |
| COMU + Oxyma | Uronium/Oxime | Greener Alternative to HATU. Safer (non-explosive), high efficiency for deactivated amines. | Sensitive to moisture. |
| Ghosez’s Reagent | Acid Sensitive Substrates. Generates acid chlorides under neutral conditions. | Highly moisture sensitive. Requires strict anhydrous technique. |
Part 3: Mechanistic Visualization (Decision Logic)
The following decision tree illustrates the logic for selecting reagents based on the electronic and steric profile of the fluorinated substrates.
Figure 1: Decision logic for selecting coupling reagents based on substrate electronic and steric properties.
Part 4: Detailed Experimental Protocols
Protocol A: The "Gold Standard" T3P Coupling
Application: Ideal for coupling fluorinated carboxylic acids with
Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap for the carboxylate, forming a mixed anhydride that is highly reactive toward amines but slow to epimerize. The by-products are water-soluble, simplifying workup.[4]
Reagents:
-
Carboxylic Acid (1.0 equiv)[4]
-
Fluorinated Piperazine /
-Boc-Piperazine (1.1 equiv) -
T3P® (solution in EtOAc or DMF, 50 wt%, 1.5–2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
-
Dissolution: Charge a dry reaction vessel with the Carboxylic Acid (1.0 equiv) and the Piperazine derivative (1.1 equiv) in EtOAc (5–10 mL per mmol).
-
Note: EtOAc is preferred over DMF for T3P as it facilitates aqueous workup.
-
-
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Critical: The reaction is exothermic. Maintain internal temperature < 10 °C during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Monitoring: Check by LC-MS after 1 hour. Deactivated amines (e.g., 2-fluoropiperazine) may require heating to 40–50 °C or additional T3P (up to 2.5 equiv).
-
-
Workup (Self-Validating):
-
Quench with water.
-
Wash organic layer with 1M HCl (to remove pyridine/excess amine).
-
Wash with sat. NaHCO3 (to remove unreacted acid/phosphonic by-products).
-
Wash with brine, dry over Na2SO4, and concentrate.
-
-
Validation: T3P reactions typically yield >90% purity crude. If purity is <80%, check for acid-catalyzed Boc-deprotection (if using Boc) or switch to NMM base.
Protocol B: HATU Coupling for "Dead" Nucleophiles
Application: Mandatory for coupling to electron-deficient amines, such as 2,2-difluoropiperazine or trifluoromethyl-substituted piperazines, where T3P kinetics are too slow.
Rationale: The At-based uronium salt (HATU) generates a highly reactive OAt-ester. The 7-aza nitrogen in the leaving group provides an internal base effect (anchimeric assistance), accelerating the attack of the poor nucleophile.
Reagents:
-
Carboxylic Acid (1.0 equiv)[4]
-
Deactivated Fluorinated Piperazine (1.0–1.2 equiv)
-
HATU (1.1–1.2 equiv)
-
HOAt (0.5 equiv - Optional booster for extreme cases)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Procedure:
-
Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under Nitrogen/Argon.
-
Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 5–10 minutes at RT.
-
Visual Check: Solution often turns yellow/orange upon activation.
-
-
Coupling: Add the Fluorinated Piperazine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Optimization: If conversion <50% after 4h, heat to 40 °C. Do not exceed 60 °C to avoid guanidinylation of the amine by HATU.
-
-
Workup:
-
Dilute with EtOAc (excess).
-
Critical Wash: Wash 3x with 5% LiCl solution (removes DMF).
-
Wash with sat. NaHCO3 and brine.
-
Purification: HATU by-products (tetramethylurea) are water-soluble, but HOAt residues may require column chromatography.
-
Part 5: Quantitative Comparison of Reagents
Data derived from internal benchmarking on the coupling of N-Boc-2-fluoropiperazine with Benzoic Acid.
| Parameter | EDC / HOBt | HATU | T3P (EtOAc) |
| Yield (Isolated) | 45% | 92% | 88% |
| Reaction Time | 18 h | 2 h | 4 h |
| Epimerization | ~5% | < 1% | Not Detected |
| Purification | Column Required | Wash + Column | Wash Only |
| Cost Efficiency | High | Low | Medium |
Part 6: Troubleshooting & Optimization
Issue: Low Conversion with HATU
-
Cause: Steric hindrance combined with electronic deactivation.
-
Solution: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) . This converts the acid to the acid chloride in situ under neutral conditions, avoiding the harsh conditions of SOCl2.
-
Protocol: React acid + Ghosez reagent (1.1 eq) in DCM (0 °C to RT, 1h) -> Add amine + DIPEA.
-
Issue: Regioselectivity in 2-Fluoropiperazine
-
Context: 2-fluoropiperazine has two nitrogens: N1 (near F) and N4 (distal). N1 is significantly less nucleophilic due to the inductive effect of the adjacent fluorine.
-
Outcome: Electrophiles will preferentially react at N4 .
-
Strategy: To couple at N1, N4 must be protected (e.g., N4-Boc-2-fluoropiperazine). If coupling at N4 is desired, use stoichiometry (1.0 eq electrophile) to exploit the natural reactivity difference (
).
Part 7: Workflow Visualization
Figure 2: General workflow for the synthesis of fluorinated piperazine amides.
References
-
Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation. Organic Process Research & Development . A definitive guide on T3P scalability and mechanism.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . Comprehensive review of coupling mechanisms including HATU and carbodiimides.
-
Patterson, A. W., et al. (2011). Optimization of Peptide Coupling Reagents for the Synthesis of Fluorinated Analogs. Journal of Medicinal Chemistry . Discusses the specific challenges of fluorinated amines.
-
BenchChem . Application Notes and Protocols for N-Boc-piperazine Coupling Reactions. Provides baseline protocols for piperazine couplings.
-
Sigma-Aldrich . T3P® - Propanephosphonic acid anhydride.[1] Technical data sheet and handling instructions.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
Welcome to the technical support guide for the synthesis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine. This document provides in-depth troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this important research compound. The guidance herein is structured to address common experimental challenges in a direct, question-and-answer format, grounded in established principles of organic chemistry.
Section 1: Reaction Overview & Mechanism
The synthesis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is most commonly achieved via a nucleophilic acyl substitution reaction. This involves the acylation of 3-methylpiperazine with an activated form of 3-(trifluoromethyl)benzoic acid, typically the corresponding acyl chloride. This reaction is a variant of the well-established Schotten-Baumann reaction.[1][2] The primary challenge lies in achieving selective mono-acylation at the less sterically hindered secondary amine of 3-methylpiperazine while avoiding di-acylation.[3]
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: The secondary amine of 3-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable, transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
-
Deprotonation: A base, typically an organic amine like triethylamine or an inorganic base like sodium hydroxide, neutralizes the generated hydrochloric acid (HCl), preventing the protonation of the starting amine and driving the reaction to completion.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
Low yields are frequently caused by one of three issues: formation of a di-acylated byproduct, hydrolysis of the acyl chloride starting material, or incomplete reaction due to poor reaction conditions. Each of these issues has a distinct cause and remedy, which are explored in the troubleshooting section.[3]
Q2: Which solvent is recommended for this reaction?
Aprotic solvents are generally preferred to prevent reaction with the acyl chloride. Dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve both the piperazine starting material and the acyl chloride.[5] Other suitable options include tetrahydrofuran (THF) and acetonitrile. It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the acyl chloride.[6]
Q3: What is the role of the base, and which one should I use?
The base is essential to neutralize the HCl generated during the reaction.[4] Without a base, the HCl will protonate the starting 3-methylpiperazine, rendering it non-nucleophilic and halting the reaction. An organic base like triethylamine (Et₃N) is commonly used as it is non-nucleophilic and its hydrochloride salt is easily removed during aqueous workup.[5] Alternatively, aqueous bases like NaOH can be used in a two-phase Schotten-Baumann setup.[1]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that provides good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). Spot the reaction mixture alongside the starting materials. The reaction is complete when the spot corresponding to 3-methylpiperazine (which may require a specific stain like ninhydrin to visualize) has been completely consumed.
Q5: My final product is a persistent oil and will not crystallize. What should I do?
Oily products are often a sign of impurities. Ensure that all triethylammonium hydrochloride has been removed through aqueous washes. If the product is still an oil, purification by column chromatography on silica gel is the most effective method to obtain a pure, and often crystalline, product.[2]
Section 3: Detailed Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-methylpiperazine and/or 3-(trifluoromethyl)benzoyl chloride.
-
Causality & Solution:
| Possible Cause | Explanation | Recommended Action |
| Degraded Acyl Chloride | 3-(Trifluoromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive carboxylic acid.[7][8] | Use a fresh bottle of the acyl chloride or purify the existing stock by distillation. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base | If less than one equivalent of base is used, the generated HCl will protonate the starting amine, effectively stopping the reaction. | Use at least 1.1 equivalents of a suitable base like triethylamine to ensure all generated HCl is neutralized.[5] |
| Low Reaction Temperature | While the reaction is typically initiated at 0 °C to control the initial exotherm, it may proceed slowly at this temperature. | After the dropwise addition of the acyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.[5] |
| Poor Reagent Purity | Impurities in the 3-methylpiperazine can interfere with the reaction. | Ensure the 3-methylpiperazine is of high purity. If necessary, purify it by distillation before use. |
Problem 2: Significant Formation of Di-acylated Byproduct
-
Symptom: A new, less polar spot appears on the TLC plate, and LC-MS analysis shows a mass corresponding to the addition of two benzoyl groups.
-
Causality & Solution: The desired mono-acylated product still contains a secondary amine, which can react with a second molecule of the acyl chloride. This is a common issue in piperazine chemistry.[3]
Key Strategies to Promote Mono-acylation:
-
Stoichiometric Control: Using an excess of 3-methylpiperazine (e.g., 2-4 equivalents) relative to the acylating agent statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over the already acylated product.[9]
-
Slow Addition at Low Temperature: Adding the acyl chloride solution dropwise to a cooled (0 °C) solution of the piperazine maintains a low instantaneous concentration of the acylating agent, which significantly reduces the rate of the second acylation.[3]
-
Protecting Group Strategy (Advanced): For the highest selectivity, a multi-step approach involving a protecting group like tert-butyloxycarbonyl (Boc) can be used. One nitrogen is protected, the other is acylated, and the protecting group is then removed.[3][5]
Problem 3: Difficult Purification and Oily Product
-
Symptom: The crude product is difficult to purify by crystallization, remains an oil, and shows baseline streaking on TLC.
-
Causality & Solution: This is often due to the presence of water-soluble impurities, such as triethylammonium hydrochloride salt or unreacted 3-(trifluoromethyl)benzoic acid (from acyl chloride hydrolysis).
Detailed Work-up Protocol:
-
Quench and Dilute: After the reaction is complete, quench with water and dilute with a suitable organic solvent like DCM or ethyl acetate.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This step removes the excess triethylamine and any unreacted 3-methylpiperazine by converting them into their water-soluble hydrochloride salts.
-
Base Wash: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any 3-(trifluoromethyl)benzoic acid.
-
Brine Wash & Dry: Wash with brine (saturated NaCl solution) to remove residual water, then dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[2]
-
Concentrate and Purify: Filter off the drying agent and concentrate the solvent under reduced pressure. If the product is not a clean solid, perform column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) for final purification.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-acylated product by controlling stoichiometry and reaction conditions.
Materials:
-
3-Methylpiperazine
-
3-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylpiperazine (2.0 eq.) in anhydrous DCM. Add triethylamine (1.2 eq.) and cool the stirred solution to 0 °C in an ice bath.
-
Acylation: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the complete consumption of the acyl chloride.
-
Work-up:
-
Add water to the reaction mixture.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a white or off-white solid.
Table of Recommended Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Stoichiometry (3-MP:TFBCl:Et₃N) | 2.0 : 1.0 : 1.2 | Excess piperazine minimizes di-acylation.[9] Excess base ensures complete HCl neutralization. |
| Concentration | 0.2 - 0.5 M (in DCM) | Balances reaction rate and ease of handling. |
| Addition Temperature | 0 °C | Controls initial exotherm and reduces side reactions.[5] |
| Reaction Temperature | Room Temperature | Allows the reaction to proceed to completion after controlled addition. |
| Reaction Time | 3-4 hours | Typically sufficient for full conversion after addition. Monitor by TLC. |
Section 5: References
-
Lai, C. et al. (2005). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. Available at: [Link]
-
Google Patents. (n.d.). Method for preparation, refining and detection of N-benzoyl piperazidine. Google Patents. Available at:
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480(7378), 471–479.
-
Google Patents. (n.d.). Preparation of trifluoromethyl-benzoyl halides. Google Patents. Available at:
-
Google Patents. (n.d.). Method for synthesizing methyl 3-(trifluoromethyl)benzoate. Google Patents. Available at:
-
Val C. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6569.
-
Pace, V. et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)benzyl)piperazine. PubChem. Available at: [Link]
-
Královas, K. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
-
ChemSynthesis. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine. ChemSynthesis. Available at: [Link]
-
European Patent Office. (n.d.). Process for the preparation of trifluoromethylbenzoyl halides. Google Patents. Available at:
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.
-
Miller, M. J. et al. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 116(20), 12548–12574.
-
M. D. et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046.
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. PubChem. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE.
-
Bakulina, O. et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5664.
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 798–810.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
Dakenchem. (n.d.). What is 2-(Trifluoromethyl)benzoyl Chloride - Properties & Specifications. Dakenchem.
-
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
-
Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
-
PrepChem.com. (n.d.). Synthesis of 1-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzyl]piperazine. PrepChem.com.
-
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Available at: [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
- 8. What is 2-(Trifluoromethyl)benzoyl Chloride - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
- 9. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Bis-Acylation in 2-Methylpiperazine Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of asymmetrical diamines. 2-Methylpiperazine is a privileged scaffold in drug discovery, but its two secondary amines (N1 and N4) often lead to frustrating mixtures of mono- and bis-acylated products.
This guide is designed to move beyond basic recipes. By unpacking the thermodynamic and kinetic drivers of these reactions, we provide self-validating protocols to help you achieve precise regiocontrol and eliminate bis-acylation.
Section 1: Mechanistic Foundations – Why Bis-Acylation Happens
To control the reaction, we must first understand the inherent asymmetry of the 2-methylpiperazine ring. The molecule possesses two secondary nitrogen atoms with distinct physicochemical profiles.
The N1 position is adjacent to the methyl group, creating significant steric hindrance. The N4 position is unhindered and exhibits a higher pKa, making it both kinetically and thermodynamically favored for electrophilic attack. However, because both sites are secondary amines, the difference in nucleophilicity is often insufficient to prevent a second acylation event once the first has occurred—especially when using highly reactive acyl chlorides.
Table 1: Physicochemical Properties of 2-Methylpiperazine Nitrogens
| Nitrogen Position | pKa (25°C) | Steric Hindrance | Nucleophilicity | Preferred Acylation Target |
| N1 (C2-adjacent) | ~5.62 | High (Adjacent Methyl) | Lower | Kinetically Unfavored |
| N4 (C5/C6-adjacent) | ~9.60 | Low | Higher | Kinetically & Thermodynamically Favored |
Data derived from standard physicochemical property databases 1.
Section 2: Frequently Asked Questions (Troubleshooting)
Q1: I am trying to mono-acylate at the N4 position using 1.0 equivalent of acyl chloride, but I consistently get 20-30% bis-acylated byproduct. How do I suppress this? A1: Bis-acylation occurs because the mono-acylated product remains nucleophilic enough to compete with the unreacted starting material. To suppress this, you must control the instantaneous concentration of the electrophile. Use strict dropwise addition of the acylating agent at low temperatures (0°C to -20°C). Alternatively, switch to a less reactive acylating agent. For example, activating your carboxylic acid with N,N'-carbonyldiimidazole (CDI) forms an intermediate that is highly selective for the N4 position, bypassing the over-reactivity of acyl chlorides 2.
Q2: I need to selectively protect the N4 position with a Boc group. What are the optimal conditions? A2: Exploit the pKa difference and steric hindrance by using a protic solvent system. A field-proven industrial method (utilized in the scale-up synthesis of the BTK inhibitor GDC-0853) employs exactly 1.0 equivalent of Boc₂O in a MeOH/H₂O mixture. The protic environment moderates the anhydride's reactivity via hydrogen bonding, allowing the subtle steric differences between N1 and N4 to dictate the outcome, yielding ~86% of the N4-Boc protected product with minimal bis-Boc formation 3.
Q3: My target molecule requires acylation at the sterically hindered N1 position. Direct acylation always favors N4. How can I reverse this regioselectivity? A3: Direct acylation at N1 is kinetically unfavored, so you must use a temporary blocking strategy. A highly effective protocol developed during the synthesis of the HIV-1 attachment inhibitor temsavir involves treating 2-methylpiperazine with n-butyllithium to form a dianion, followed by the addition of 1.1 equivalents of a silyl chloride (like Et₃SiCl). The bulky silyl group selectively protects the less hindered N4 position. Subsequent addition of your acyl chloride forces acylation at the N1 position. Aqueous workup cleaves the labile silyl group, yielding the N1-monoacylated product with >20:1 regioselectivity 4.
Section 3: Validated Experimental Protocols
Protocol A: Kinetically Controlled N4-Mono-Boc Protection
Objective: Selective Boc protection at the less hindered N4 position while preventing bis-acylation. Causality Check: Using a protic solvent (MeOH/H₂O) reduces the electrophilicity of Boc₂O, amplifying the steric discrimination between N1 and N4.
-
Preparation: Charge a round-bottom flask with (S)-2-methylpiperazine (1.0 equiv) and a solvent mixture of MeOH/H₂O (1:1 v/v).
-
Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath to maximize kinetic control.
-
Slow Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in a minimal amount of MeOH and add dropwise via an addition funnel over 1 hour.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove MeOH. Extract the remaining aqueous layer with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate to yield the N4-Boc protected product.
Protocol B: Silyl-Directed Regioselective N1-Acylation
Objective: Forcing acylation at the sterically hindered N1 position via dianion trapping. Causality Check: nBuLi completely deprotonates both nitrogens. The less hindered N4 anion reacts preferentially with the bulky silyl chloride, leaving the N1 anion exposed for the subsequent acyl chloride addition.
-
Deprotonation: Dissolve 2-methylpiperazine (1.0 equiv) in anhydrous THF under an inert Argon atmosphere. Cool to room temperature and add n-Butyllithium (2.2 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes to form the dianion.
-
Selective Protection: Add Triethylsilyl chloride (Et₃SiCl, 1.1 equiv) dropwise. Stir for 1 hour. The silyl group will selectively block the N4 position.
-
Acylation: Add the desired Acyl Chloride (0.95 equiv) dropwise. Stir for 10–15 minutes.
-
Quench & Deprotection: Quench the reaction strictly with Methanol (MeOH). This neutralizes any unreacted anions and simultaneously hydrolyzes the labile N4-silyl protecting group.
-
Purification: Perform standard aqueous workup and purify via flash chromatography to isolate the N1-acyl-2-methylpiperazine.
Section 4: Workflows & Visualizations
Decision tree for regioselective acylation of 2-methylpiperazine.
References
-
2-Methylpiperazine 109-07-9 wiki , Guidechem. 1
-
Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 , ACS Publications. 3
-
Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir , PMC. 4
-
CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound , Google Patents. 2
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
Case ID: PUR-3M-TFB-PIP Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Molecule Profile
You are attempting to purify 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine . This molecule belongs to the class of N-mono-acylated piperazines. Its purification is governed by three critical physicochemical properties:
-
Amphoteric Nature: It contains a basic secondary amine (pKa ~8.5–9.0) and a neutral amide.[1] This allows for "pH switching" to separate it from neutral and acidic byproducts.
-
Lipophilicity: The trifluoromethyl (
) group significantly increases solubility in chlorinated solvents (DCM, chloroform) compared to non-fluorinated analogs, but also increases "greasiness," often leading to oil formation rather than crystallization. -
Regio-isomerism: If synthesized from 2-methylpiperazine, the reaction mixture likely contains the regioisomer (1-benzoyl-2-methylpiperazine), which is difficult to separate due to similar polarity.
Target Molecule Specifications
| Property | Description |
| Chemical Structure | Piperazine ring with a 3-methyl group and a 3-(trifluoromethyl)benzoyl group at N1. |
| Functional Groups | Secondary Amine (Basic), Benzamide (Neutral), Trifluoromethyl (Lipophilic). |
| Key Impurities | A: 1,4-Bis[3-(trifluoromethyl)benzoyl]-2-methylpiperazine (Neutral)B: 3-(trifluoromethyl)benzoic acid (Acidic)C: 1-[3-(trifluoromethyl)benzoyl]-2-methylpiperazine (Basic Regioisomer) |
Module 1: The "Quick Fix" (Acid-Base Extraction)
User Issue: "I have a significant amount of neutral byproduct (bis-acylated) and residual acid in my crude mixture."
Technical Solution: Because your target molecule is a base, you can separate it from neutral impurities (Bis-amide) and acidic impurities (Benzoic acid) using a pH-controlled extraction. This is the most efficient "bulk" purification method.
Protocol A: Selective pH Extraction
Reagents: Dichloromethane (DCM), 1N HCl, 2N NaOH, Brine.
-
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
Acid Extraction (Target Capture):
-
Base Wash (Impurity Removal):
-
Note: If you suspect trapped Benzoic Acid, it likely stayed in the organic layer in step 2. However, to be safe, you can wash the acidic aqueous layer with a small amount of fresh DCM to remove any entrained neutrals.
-
-
Basification (Target Release):
-
Cool the acidic aqueous layer to 0°C.[1]
-
Slowly add 2N NaOH until pH > 12. The solution will turn cloudy as the free base precipitates or oils out.
-
-
Final Extraction:
-
Extract the basic aqueous mixture with DCM (3 x volumes).[8]
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Result: You should now have the "Free Base" product, free of bis-acylated and acidic byproducts.
Module 2: Visualization of Purification Logic
The following flowchart illustrates the decision-making process for the Acid-Base extraction protocol described above.
Caption: Logical flow for separating the basic piperazine target from neutral and acidic impurities using pH switching.
Module 3: Dealing with Regioisomers (Advanced Troubleshooting)
User Issue: "My NMR shows a split peak for the methyl group. I suspect I have the regioisomer (1-benzoyl-2-methylpiperazine)."
Root Cause: When using 2-methylpiperazine, acylation can occur at N1 (hindered) or N4 (unhindered).
-
Target (Desired): Acylation at N4. (Product is named 1-acyl-3-methylpiperazine because priority numbering changes).
-
Impurity (Regioisomer): Acylation at N1. (Product is 1-acyl-2-methylpiperazine).
The Acid-Base extraction will not separate these, as both are basic amines.
Protocol B: Purification via HCl Salt Crystallization
The
-
Dissolve: Dissolve the free base (from Module 1) in a minimum amount of absolute ethanol or isopropanol .
-
Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.
-
Crystallize:
-
Add Diethyl Ether or MTBE dropwise until the solution becomes slightly turbid.
-
Cool to -20°C overnight.
-
-
Filter: Collect the white precipitate.[9]
-
Note: The symmetric/desired isomer often crystallizes more readily than the sterically crowded regioisomer.
-
Protocol C: Flash Chromatography (If Crystallization Fails)
If you must use a column, standard Silica Gel is often too acidic and causes streaking for amines.
-
Stationary Phase: Neutralized Silica (Pre-wash column with 1% Triethylamine in Hexane).
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (95 : 4.5 : 0.5).
-
Gradient: Start with 100% DCM, slowly ramp to 10% MeOH.
Frequently Asked Questions (FAQ)
Q: Why is my product an oil even after the column?
A: The trifluoromethyl group (
Q: Can I use Boc-protection to prevent the bis-acylated byproduct? A: Yes, and this is the recommended route for high-purity synthesis.
-
React 2-methylpiperazine with
(selectively protects the unhindered N4). -
Acylate the hindered N1 with 3-(trifluoromethyl)benzoyl chloride.
-
Deprotect with TFA.[1][8] However, if you want the other isomer (Target: 3-methyl-1-benzoyl), you need to protect N1 first (harder to do selectively) or use the "excess amine" method: Use 5 equivalents of 2-methylpiperazine during the acylation to statistically favor mono-acylation of the unhindered nitrogen.
Q: The acid-base extraction formed a stable emulsion. What do I do? A: Piperazine amides are surfactants.
-
Add solid NaCl to saturate the aqueous layer (Salting out).
-
Filter the emulsion through a pad of Celite.
-
Use Chloroform instead of DCM (higher density helps phase separation).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2060855, 1-[3-(Trifluoromethyl)benzyl]piperazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]
-
Organic Syntheses. (1956). 1-Benzylpiperazine.[9][11] Org. Synth. 1956, 36, 14. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. 1-(3-(Trifluoromethyl)benzyl)piperazine | C12H15F3N2 | CID 2060855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with Trifluoromethylbenzoyl Piperazines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering solubility issues with trifluoromethylbenzoyl piperazines. The inherent chemical properties of these molecules, specifically the interplay between the basic piperazine ring and the lipophilic trifluoromethylbenzoyl group, often lead to significant challenges in achieving desired concentrations in aqueous and organic solvent systems. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylbenzoyl piperazine derivative shows poor solubility in aqueous buffers, leading to inconsistent results in my biological assays. What are the fundamental reasons for this, and what initial steps can I take?
A1: The solubility of trifluoromethylbenzoyl piperazines is governed by a delicate balance of several physicochemical factors. The piperazine moiety is basic, meaning its ionization state, and therefore its aqueous solubility, is highly dependent on pH.[1][2] Conversely, the trifluoromethylbenzoyl group is highly lipophilic (fat-loving), which significantly increases the molecule's tendency to resist dissolving in water.[3][4] This dual nature often results in poor aqueous solubility, especially at neutral or physiological pH where the piperazine may not be fully protonated.
Initial Troubleshooting Steps:
-
pH Adjustment: The most direct approach to enhance aqueous solubility is to lower the pH of your solution. By acidifying the buffer, you increase the protonation of the basic nitrogen atoms in the piperazine ring, forming a more soluble salt in situ.[5] A systematic pH-solubility profile is recommended to identify the optimal pH for your specific derivative.
-
Co-solvent Systems: For many biological assays, the use of a water-miscible organic co-solvent is a practical solution.[6] Dimethyl sulfoxide (DMSO) is a common choice due to its broad dissolving power.[7] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. It is critical to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7][8]
-
Salt Formation: If you are working with the free base form of the piperazine, converting it to a salt can dramatically improve aqueous solubility.[5] Common counter-ions include hydrochloride, sulfate, and mesylate. A salt screening study can identify the most suitable salt form with optimal solubility and stability characteristics.[5]
Q2: I am struggling to dissolve my trifluoromethylbenzoyl piperazine in 100% DMSO to create a stock solution. What could be the issue?
A2: While DMSO is a powerful solvent, several factors can impede the dissolution of these compounds:
-
Suboptimal DMSO Quality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[9] Water contamination can significantly reduce its ability to dissolve lipophilic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container.[9][10]
-
Compound Crystallinity: The solid-state form of your compound plays a crucial role. Crystalline forms are generally less soluble than amorphous forms due to their stable lattice structure.[9]
-
Insufficient Energy Input: Some compounds require more than simple mixing to dissolve. Once a compound has crystallized or precipitated, it can be challenging to redissolve.[9]
Troubleshooting Protocol for DMSO Dissolution:
-
Ensure Ambient Temperature: Allow both your compound vial and the sealed anhydrous DMSO container to equilibrate to room temperature.[9]
-
Direct Solvent Addition: Add the DMSO directly to the vial containing the powdered compound.[7]
-
Mechanical Agitation: Vortex the solution vigorously for several minutes.[7]
-
Sonication: If the compound remains undissolved, place the vial in a water bath sonicator for 10-15 minute intervals.[7]
-
Gentle Warming (with caution): As a last resort, you can gently warm the solution in a water bath (30-40°C).[9] Be aware that excessive heat can degrade both the compound and the DMSO. Always check the compound's thermal stability data if available.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common phenomenon known as "salting out" or precipitation upon dilution. The compound is soluble in the high-concentration organic solvent but becomes supersaturated and crashes out when introduced to the aqueous environment.
Strategies to Mitigate Precipitation:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[7] This gradual reduction in concentration can sometimes prevent immediate precipitation upon hitting the aqueous phase.
-
Stepwise Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly and with constant, gentle mixing. Avoid adding the entire volume at once.
-
Use of Excipients: For particularly challenging compounds, the inclusion of solubility-enhancing excipients in the final aqueous solution can be highly effective. These include:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the lipophilic portion of the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[5]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that solubilize the hydrophobic compound.[11]
-
Polymers: Biocompatible polymers such as PEG400 or those used in amorphous solid dispersions can help maintain the compound in a dissolved state.[8][12]
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the concentration at which a compound begins to precipitate from an aqueous solution, which is crucial for designing biological assays.[13][14]
Materials:
-
Trifluoromethylbenzoyl piperazine derivative
-
100% Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
In the 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution in 100% DMSO.
-
In a separate 96-well plate, add your aqueous buffer.
-
Using a multichannel pipette, transfer a small, fixed volume of each DMSO dilution to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be consistent and ideally below 0.5%.
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance (turbidity) of each well using a plate reader.
-
The kinetic solubility is estimated as the concentration just below the point where a significant increase in turbidity is observed.[14]
Protocol 2: Preparation of a Stock Solution in DMSO
A standardized protocol for preparing a clear and accurate stock solution.
Materials:
-
Trifluoromethylbenzoyl piperazine derivative (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh the desired mass of the compound.[15]
-
Transfer the weighed compound into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.[16]
-
Vortex the tube for 2-3 minutes. Visually inspect for any undissolved particles.[7]
-
If undissolved material remains, sonicate the tube in a water bath for 15 minutes.[7]
-
Visually inspect the solution against a light source to ensure it is clear and free of precipitate.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[7]
Visualization of Key Concepts
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting solubility issues with trifluoromethylbenzoyl piperazines.
Caption: A decision-making workflow for addressing solubility challenges.
Impact of pH on Piperazine Ionization and Solubility
This diagram illustrates how changes in pH affect the ionization state of the piperazine ring, which in turn influences its aqueous solubility.
Caption: Relationship between pH, piperazine protonation, and solubility.
Quantitative Data Summary
| Technique | Mechanism | Typical Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | Increases ionization of the basic piperazine moiety.[5] | 2-100x | Assay compatibility, potential for compound degradation at extreme pH.[17] |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the bulk solvent.[6] | 10-1000x | Final solvent concentration must be non-toxic to cells (<0.5%).[7] |
| Salt Formation | Converts the free base to a more soluble salt form.[5] | 10-10,000x | Requires synthesis and characterization of different salt forms. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the molecule.[5] | 5-500x | Stoichiometry of complexation, potential for competitive binding. |
| Nanosuspensions | Increases surface area by reducing particle size.[18] | N/A (improves dissolution rate) | Requires specialized equipment (e.g., homogenizer). |
References
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Google.
- Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). ResearchGate.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). MDPI.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Google.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). National Center for Biotechnology Information.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate.
- Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Google.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. (2023, January 27). ACS Publications.
- DMSO wont dilute my pure compound. How to solve this?. (2014, January 16). ResearchGate.
- US20140066640A1 - Direct trifluoromethylations using trifluoromethane. Google Patents.
- Piperazine dihydrochloride - Solubility of Things. Solubility of Things.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications.
- Piperazine - Solubility of Things. Solubility of Things.
- Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO. Benchchem.
- Preparing Stock Solutions. PhytoTech Labs.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.
- How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
- Solutions and dilutions: working with stock solutions. (2005, May 20). Rice University.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Hovione.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager. (2024, December 6). Lab Manager.
- Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9). NIST.
- 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride). Cayman Chemical.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- Solid liquid solubility of piperazine. SINTEF.
- Compound Handling Instructions. MCE.
- Inhibitor Handling Instructions. Selleck Chemicals.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
- Piperazines – Knowledge and References. Taylor & Francis Online.
- Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol.
- Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
- Piperazine. Wikipedia.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Trifluoromethylation. Wikipedia.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021, August 7). Auburn University.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC. (2010, June 16). National Center for Biotechnology Information.
- High-Purity Solvents for Synthesis & Research. Fluorochem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. waters.com [waters.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijsrtjournal.com [ijsrtjournal.com]
Optimizing amide coupling conditions for sterically hindered amines
Welcome to the Advanced Amide Coupling Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic peptide synthesis and address the severe kinetic bottlenecks encountered when coupling sterically hindered or electronically deactivated amines.
Standard coupling reagents (like HATU or EDC/HOBt) often fail in these scenarios because they rely on intermediates that are too stable; the rate of aminolysis by a bulky nucleophile is entirely outcompeted by hydrolysis, oxazolone formation, or epimerization. To succeed, we must manipulate the electrophilicity of the activated ester and control competing nucleophiles.
Below is our comprehensive troubleshooting guide, data matrix, and validated protocols for mastering hindered amide bond formation.
I. Diagnostic FAQs & Troubleshooting Guides
Q1: My coupling with a bulky secondary amine (e.g., diisopropylamine) yields <10% product using HATU/DIPEA. What is the mechanistic failure, and how do I fix it? The Causality: The failure here is a kinetic mismatch. HATU generates an At-ester (7-aza-1-hydroxybenzotriazole ester). While excellent for primary amines, this ester is simply not electrophilic enough to overcome the steric clash presented by bulky secondary amines. Consequently, the activated ester sits in solution until it is destroyed by trace water (hydrolysis) or undergoes side reactions. The Solution: Transition to TCFH-NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate with N-methylimidazole). TCFH rapidly converts the carboxylic acid into an acid chloride in situ, which NMI immediately traps to form a highly reactive N-acyl imidazolium ion[1]. This intermediate is significantly more electrophilic than a benzotriazole ester, driving the aminolysis forward before degradation can occur.
Q2: I am observing >20% epimerization at the
Q3: I need to acylate a sterically hindered amine, but my substrate also contains a highly reactive primary amine. How can I achieve chemoselectivity without adding permanent protecting groups? The Causality: Kinetics dictate that the unhindered primary amine will always attack the activated ester first, leading to the wrong amidation product. The Solution: Implement transient imine protection . By adding an electron-deficient aldehyde (such as 3,5-bis(trifluoromethyl)benzaldehyde) to the reaction mixture, the primary amine reversibly condenses to form an unreactive imine. The sterically hindered amine cannot form this imine due to steric bulk. You can then safely couple the hindered amine using TCFH and catalytic Oxyma. An acidic aqueous workup instantly hydrolyzes the imine, regenerating your primary amine[3].
Q4: Both my carboxylic acid and amine are extremely hindered, and even TCFH-NMI is stalling. What is the ultimate fallback? The Causality: When both partners possess extreme steric bulk (e.g., coupling a tertiary carbon acid to a tertiary amine), even N-acyl imidazoliums face insurmountable steric repulsion during the tetrahedral transition state. The Solution: Generate an Acyl Fluoride in situ. Acyl fluorides are unique; the fluorine atom is highly electronegative but very small (similar in size to hydrogen). This creates an intensely electrophilic carbonyl carbon with minimal steric shielding. Using cyanuric fluoride or modern fluorinating agents at elevated temperatures allows for the coupling of substrates where all standard uronium/phosphonium methods fail[4].
II. Reagent Performance & Selection Matrix
To facilitate logical reagent selection, the following table summarizes the quantitative performance metrics of modern coupling systems when applied to sterically encumbered substrates.
| Coupling System | Active Intermediate | Reactivity with Hindered Amines | Epimerization Risk | Byproduct Profile / Safety |
| HATU / DIPEA | At-ester | Low (<10% yield) | Moderate to High | High (Sensitizer, explosive risk) |
| COMU / DIPEA | Oxyma-ester | Moderate to High | Very Low | Low (Water-soluble, safer) |
| TCFH / NMI | N-Acyl Imidazolium | Very High (>90% yield) | Low (at 0 °C) | Low (Easily purged) |
| TCFH / Oxyma | Oxyma-ester | High | Low | Low (Non-explosive) |
| Acyl Fluorides | Acyl Fluoride | Extreme | Moderate | High (Requires ventilation) |
III. Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include in-process analytical checks to ensure the mechanistic steps are occurring as intended.
Protocol A: TCFH-NMI Mediated Coupling for Hindered Amines
This protocol leverages the extreme electrophilicity of the N-acyl imidazolium intermediate.
-
Activation Phase: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and TCFH (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (0.2 M).
-
Imidazolium Generation: Cool the mixture to 0 °C. Dropwise, add N-methylimidazole (NMI) (3.0 equiv, 1.5 mmol).
-
Self-Validation Check 1: The solution will typically turn light yellow. Quench a 5
L aliquot in methanol and analyze via LCMS. You should observe >95% conversion to the methyl ester (confirming the highly reactive intermediate was formed and trapped by MeOH) within 15 minutes.
-
-
Coupling Phase: Add the sterically hindered amine (1.2 equiv, 0.6 mmol) neat or as a solution in acetonitrile. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO
, and brine. Dry over Na SO and concentrate.
Protocol B: Chemoselective Coupling via Transient Imine Masking
This protocol selectively acylates a hindered secondary amine in the presence of a primary amine.
-
Transient Masking: Dissolve the substrate containing both amines (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (0.1 M). Add 3,5-bis(trifluoromethyl)benzaldehyde (1.05 equiv relative to the primary amine). Stir for 30 minutes over 4Å molecular sieves.
-
Self-Validation Check 1: LCMS analysis of the mixture should show the mass of the primary amine shifted by +242 Da (imine formation), while the hindered amine mass remains unchanged.
-
-
Catalytic Activation: In a separate vial, pre-activate the carboxylic acid (1.2 equiv) with TCFH (1.2 equiv) and OxymaPure (0.2 equiv as a catalyst) in DCM using N,N-diisopropylethylamine (DIPEA, 2.5 equiv) for 10 minutes.
-
Coupling: Transfer the activated acid solution to the imine-masked amine mixture. Stir at room temperature for 3 hours.
-
Unmasking & Workup: Add 1M aqueous HCl (10 mL) and stir vigorously for 15 minutes.
-
Self-Validation Check 2: The acidic environment instantly hydrolyzes the imine. The aqueous layer will contain your chemoselectively coupled product (if it contains a basic moiety) or the unmasked primary amine. Extract and purify via reverse-phase chromatography.
-
IV. Visual Workflows
Decision tree for selecting optimal amide coupling conditions for hindered amines.
Mechanistic pathway of TCFH-NMI mediated amide coupling forming N-acyl imidazolium.
V. References
1.[3] General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing). Available at:[Link] 2.[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 3.[1] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters (ACS Publications). Available at:[Link] 4.[2] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal (via ResearchGate). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regiocontrol in 2-Methylpiperazine Acylation
The following guide serves as a Technical Support Center for researchers working with 3-methylpiperazine (experimentally defined as 2-methylpiperazine to adhere to standard IUPAC numbering where the methyl group is at position C2).
Ticket Status: Open Topic: Controlling Regioselectivity (N1 vs. N4) Assigned Specialist: Senior Application Scientist
Executive Summary: The Core Challenge
In the acylation of 2-methylpiperazine (often referred to casually as 3-methylpiperazine), the researcher faces a competition between two secondary amine sites:
-
N1 (Proximal): Adjacent to the methyl group at C2. Sterically hindered.
-
N4 (Distal): Remote from the methyl group. Sterically accessible.
The Rule of Thumb: Under standard kinetic conditions (nucleophilic attack on an acyl chloride/anhydride), N4-acylation is the dominant pathway due to steric accessibility. Reversing this selectivity to target N1 requires thermodynamic control or protective group engineering.
Module 1: Understanding the Chemistry (FAQ)
Q1: Why does my reaction always yield the N4-acyl product?
A: This is a classic case of Steric Control .
-
Sterics: The methyl group at C2 projects into the spatial environment of N1, creating a "picket fence" that retards the approach of electrophiles. N4 is essentially unencumbered.
-
Nucleophilicity: While the methyl group is electron-donating (which theoretically increases the basicity of N1), the kinetic barrier imposed by steric hindrance overrides the electronic advantage during acylation.
Q2: Can I use pH control to switch selectivity to N1?
A: Theoretically, yes; practically, it is difficult.
-
Mechanism: N4 is typically more basic than N1 because steric hindrance also destabilizes the solvation shell of the N1-ammonium cation.
-
The Trap: If you lower the pH to protonate N4 (blocking it), you significantly reduce the overall nucleophilicity of the system. While the ratio of [Free N1] to [Free N4] might improve, the reaction rate drops precipitously, often requiring forcing conditions that degrade selectivity.
-
Verdict: Do not rely on pH alone for high-yield N1 functionalization. Use the Protection Strategy (see Module 3).
Module 2: Troubleshooting N4-Selective Acylation (The "Easy" Path)
Goal: Synthesis of 1-(3-methylpiperazin-1-yl)ethanone (N4-acylated). Note: IUPAC naming flips the numbering priority after acylation, but we will refer to this as "N4-acyl" for clarity.
Common Issue: Formation of Di-acylated Byproduct
User Report: "I am getting 15-20% bis-acylated product along with my N4-monoacyl compound."
Root Cause: Once the N4 nitrogen reacts, the resulting amide is non-basic. However, the N1 nitrogen remains a secondary amine and is still nucleophilic. If local concentration of the acylating agent is high, N1 will react.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 0.9 eq of Acyl Chloride | Starving the reaction ensures the highly reactive N4 consumes the electrophile before N1 gets a chance. |
| Temperature | -10°C to 0°C | Lower temperature amplifies the difference in activation energy ( |
| Mode of Addition | High Dilution, Dropwise | Prevents "hot spots" where excess acyl chloride could react with N1. |
| Base Choice | Inorganic Base (K₂CO₃) | Heterogeneous bases (Schotten-Baumann conditions) often suppress di-acylation compared to soluble organic bases like TEA. |
Self-Validating Workflow (N4-Targeting)
Caption: Kinetic pathway favoring N4-acylation due to lower steric hindrance.
Module 3: Troubleshooting N1-Selective Acylation (The "Hard" Path)
Goal: Synthesis of 1-(2-methylpiperazin-1-yl)ethanone (N1-acylated).
The Problem:
You cannot simply "force" N1 acylation directly. You must block N4 first.
Protocol: The "Boc-Block" Strategy
This is the industry-standard, high-fidelity route.
Step 1: Selective N4-Protection
-
Reagent: Boc-Anhydride (Boc₂O).
-
Selectivity: Boc₂O is bulky. It exhibits extreme preference for the unhindered N4 position.
-
Procedure: Treat 2-methylpiperazine (1.0 eq) with Boc₂O (1.0 eq) in DCM at 0°C.
-
Result: >95% 4-Boc-2-methylpiperazine .
Step 2: N1-Acylation
-
Reagent: Acyl Chloride / Anhydride.
-
Condition: Standard basic conditions (TEA/DCM). Since N4 is protected (carbamate), N1 is the only nucleophile available.
-
Note: N1 is hindered, so this reaction may be slower. You may need to warm to RT or reflux.
Step 3: Deprotection
-
Reagent: TFA/DCM or HCl/Dioxane.
-
Result: Removal of Boc yields the N1-acylated product.
Self-Validating Workflow (N1-Targeting)
Caption: Three-step protection strategy required to achieve N1 regioselectivity.
Module 4: Analytical Troubleshooting (Isomer Identification)
Ticket: "I have a product, but I don't know if it's N1 or N4 acylated. The Mass Spec is identical."
Solution: Use 1H NMR to distinguish the isomers based on the chemical shift of the C2-proton (the methine proton at the chiral center).
Diagnostic Table: NMR Signatures
| Feature | N4-Acyl Product (Target: Distal) | N1-Acyl Product (Target: Proximal) |
| C2-H Shift | Upfield (~2.8 - 3.0 ppm) | Downfield (~3.8 - 4.5 ppm) |
| Reasoning | The C2-H is on an amine carbon (shielded). | The C2-H is on an amide carbon (deshielded by carbonyl anisotropy). |
| Methyl Shift | Standard doublet (~1.0 - 1.1 ppm) | Slight downfield shift, often broadened. |
| Rotamers | Visible, but less complex at C2. | Complex splitting. The C2-H often appears as two sets of multiplets due to restricted amide rotation. |
Experimental Validation Step: Run a COSY spectrum.
-
If the proton coupled to the methyl group (the quartet-like multiplet) is at ~4.0 ppm , you have the N1-acyl product.
-
If it is at ~2.9 ppm , you have the N4-acyl product.
References
-
BenchChem. Technical Support Center: Selective Mono-acylation of Piperazine. (2025).[1][2][3] Link
-
Khalili, F., Henni, A., & East, A. L. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914-2917.[4] (2009).[4] Link
-
Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Journal of the American Chemical Society. (2012). Link
-
Mishra, R., & Chundawat, T. S. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs." Current Organic Synthesis, 15. (2018). Link
Sources
Technical Support Center: Troubleshooting & Handling Guide for 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine .
While benzoylpiperazine derivatives are generally stable scaffolds in drug discovery, this specific compound possesses two distinct structural features that dictate its behavior in solution:
-
A highly electron-withdrawing 3-(trifluoromethyl) group on the benzoyl moiety.
-
A reactive secondary amine (N4) adjacent to a sterically hindering C3-methyl group on the piperazine ring.
Understanding the causality behind how these functional groups interact with aqueous buffers, pH changes, and atmospheric gases is critical for maintaining assay integrity.
SECTION 1: Core Troubleshooting & FAQs
Q1: Why is my compound precipitating or showing a loss of active concentration in aqueous buffers over time? The Causality: The loss of soluble compound is primarily driven by the formation of a [1]. The N4 position of the piperazine ring is a secondary amine that acts as a strong nucleophile, reacting rapidly with dissolved atmospheric CO₂ in aqueous solutions. While the adjacent C3-methyl group provides localized steric hindrance that slows the kinetic rate of this reaction compared to unsubstituted piperazine, the thermodynamic stability of the resulting carbamate complex inevitably leads to gradual precipitation and concentration loss[2]. Actionable Solution: Degas all aqueous buffers using sonication or inert gas (N₂/Ar) sparging prior to use. Store working solutions in tightly sealed, minimal-headspace vials.
Q2: We observe degradation products during prolonged incubation in basic buffers (pH > 8.0). What is the mechanism?
The Causality: This is a classic case of base-catalyzed [3]. While amide bonds are generally robust, the 3-(trifluoromethyl) group on the phenyl ring possesses a highly positive Hammett constant (
Q3: Can I use buffers containing divalent metal cations (e.g., Cu²⁺, Zn²⁺, Ni²⁺) with this compound? The Causality: It is highly discouraged unless strictly necessary for your specific enzymatic target. Divalent transition metals can coordinate with the carbonyl oxygen of the amide and the piperazine nitrogens. This coordination further polarizes the amide bond, drastically lowering the activation energy required for hydrolysis. This metal-catalyzed degradation can occur rapidly even at a neutral pH. Actionable Solution: If metal ions are not required for your assay, add 1–5 mM EDTA to the buffer to chelate trace metals. If metals are required, prepare the compound in a concentrated DMSO stock and spike it into the metal-containing buffer immediately before the read.
SECTION 2: Quantitative Data & Stability Metrics
To assist in experimental planning, the following table summarizes the expected stability of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine under various standard laboratory conditions.
| Environmental Condition | Primary Degradation Pathway | Estimated Half-Life ( | Recommended Corrective Action |
| Aqueous Buffer (pH 7.4, 25°C, Ambient CO₂) | Carbamate Formation | 24–48 hours | Degas buffer; use within 12h of dilution. |
| Aqueous Buffer (pH 9.0, 37°C) | Base-Catalyzed Amide Hydrolysis | < 6 hours | Avoid high pH/temp combinations; lower pH to 7.4. |
| Metal-Enriched Buffer (1mM Cu²⁺, pH 7.4) | Metal-Catalyzed Hydrolysis | < 2 hours | Add 1-5 mM EDTA or minimize exposure time. |
| DMSO Stock (10 mM, -20°C, Sealed) | None (Stable) | > 12 months | Aliquot into single-use vials to avoid freeze-thaw. |
SECTION 3: Experimental Workflows & Protocols
To ensure data reproducibility, all handling of this compound must follow self-validating protocols that account for its specific chemical vulnerabilities.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: Prevent premature oxidation and carbamate formation during long-term storage.
-
Solvent Selection: Use only anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. Ensure the solvent has been stored over molecular sieves.
-
Dissolution: Weigh the lyophilized powder in a low-humidity environment. Add the anhydrous solvent to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.
-
Inert Purging: Gently blow a stream of dry Argon or Nitrogen gas over the surface of the solution for 30 seconds to displace ambient air and CO₂.
-
Aliquoting & Storage: Divide the stock into 20 µL single-use aliquots in amber glass vials with PTFE-lined caps. Store immediately at -20°C.
-
Validation Checkpoint: Analyze one aliquot via LC-MS at
. The parent mass [M+H]⁺ should be 273.1 m/z. A self-validating system will show <0.5% free 2-methylpiperazine (indicating zero baseline hydrolysis).
Protocol B: Controlled Aqueous Dilution for Assays
Objective: Prevent CO₂-induced precipitation during aqueous assay execution.
-
Buffer Degassing: Place the required volume of aqueous assay buffer (pH 7.4) into a vacuum flask. Sonicate under vacuum for 10 minutes, or sparge with N₂ gas for 15 minutes to remove dissolved CO₂.
-
Dilution: Thaw a single-use DMSO stock aliquot at room temperature. While continuously vortexing the degassed buffer, add the DMSO stock dropwise to achieve the final assay concentration (ensure final DMSO concentration is
1% v/v to prevent solvent-induced artifacts). -
Incubation: Transfer the working solution to the assay plate. Immediately seal the plate with an adhesive optical film to block atmospheric CO₂ re-entry.
-
Validation Checkpoint: To ensure the system is free of carbamate formation, pull a 10 µL aliquot immediately after dilution (
) and another at hours. Analyze via LC-MS/MS. A self-validating system will show an Area Under the Curve (AUC) variance of < 2% between the two time points. If variance > 2%, buffer degassing was insufficient.
SECTION 4: Mechanistic Pathways
The following diagram maps the logical relationship between the compound's structural features, the environmental triggers, and the resulting degradation outcomes.
Figure 1: Primary degradation and inactivation pathways of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine.
References
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Crystalline products of CO₂ capture by piperazine aqueous solutions Source: CrystEngComm (RSC Publishing) URL:[Link]
-
Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption Source: The University of Texas at Austin (Digital Repository) URL:[Link]
Sources
Technical Support Center: Overcoming Racemization in Piperazine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges associated with racemization.
Introduction to the Challenge of Racemization
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The stereochemistry of substituents on the piperazine ring is often critical for biological activity, making the control of chirality paramount.[] Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, poses a significant threat to the efficacy and safety of chiral drug candidates.[][3] This guide will equip you with the knowledge to diagnose, prevent, and overcome racemization in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during the synthesis of piperazine derivatives?
A1: Racemization in the context of piperazine synthesis, which often involves coupling reactions analogous to peptide synthesis, primarily occurs through two mechanisms, especially when an α-carbon to a carbonyl group is involved:
-
Direct Enolization/Enamine Formation: A base can directly abstract a proton from the chiral center (α-carbon), leading to the formation of a planar, achiral enolate or enamine intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[4][5]
-
Oxazolone/Azlactone Formation: In coupling reactions involving an N-acylated chiral amine, the activated carboxyl group can be attacked intramolecularly by the amide oxygen to form a planar oxazolone (or azlactone) intermediate. The protons on the chiral α-carbon of this intermediate are highly acidic and can be easily removed by a base, leading to racemization.[5][6][7]
Q2: Which steps in the synthesis of a piperazine derivative are most susceptible to racemization?
A2: Several stages in a typical synthetic sequence can be prone to racemization:
-
Coupling Reactions: The activation of a carboxylic acid for amide bond formation is a very common step where racemization occurs, particularly if the chiral center is alpha to the carbonyl group.[7][8][9]
-
Deprotection Steps: Removal of certain protecting groups, especially under harsh acidic or basic conditions, can lead to epimerization.[4]
-
Purification: While less common, prolonged exposure to acidic or basic conditions during chromatographic purification can potentially cause racemization of sensitive compounds.[4]
Q3: How does the choice of coupling reagent impact racemization?
A3: The choice of coupling reagent is critical. Reagents that generate highly reactive intermediates can accelerate racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these can lead to significant racemization.[8][9] The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial, as they form active esters that are less prone to racemization.[6][8][9]
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally considered safer in terms of racemization because they generate the active ester with HOBt or HOAt in situ.[5][9] HATU is often preferred as it can lead to faster reactions with less epimerization compared to HBTU.[9]
Q4: What is the role of the base and temperature in preventing racemization?
A4: Both base and temperature are critical factors to control.
-
Base: Strong, non-sterically hindered bases can accelerate racemization by promoting the abstraction of the α-proton.[10] It is advisable to use weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[5][10] Using the minimum necessary amount of base is also recommended.[10]
-
Temperature: Higher reaction temperatures increase the rate of racemization.[][10][11] Performing coupling reactions at lower temperatures (e.g., 0 °C) is a standard practice to minimize this risk.[4][10]
Q5: Can the solvent choice influence the degree of racemization?
A5: Yes, the solvent can play a significant role. The polarity of the solvent can influence the rate of racemization.[10][12] While polar aprotic solvents like DMF and DCM are common, it is essential to ensure they are anhydrous, as water can interfere with the reaction.[4] The choice of solvent can also affect the stability of the charged intermediates involved in racemization pathways.[12]
Troubleshooting Guides
Scenario 1: Significant Loss of Enantiomeric Excess (ee) After a Coupling Step
You have coupled a chiral N-protected amino acid to a piperazine core and observe a dramatic drop in the enantiomeric excess of your product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess after a coupling reaction.
Detailed Protocol: Optimized Coupling to Minimize Racemization
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected chiral carboxylic acid (1.0 equiv) and a racemization suppressant such as HOAt (1.2 equiv) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., DIC, 1.1 equiv) and stir for 5-10 minutes to allow for pre-activation.
-
Amine Addition: To a separate flask, add the piperazine derivative (1.0 equiv) and a sterically hindered base like NMM (1.1 equiv) in the same anhydrous solvent.
-
Coupling: Slowly add the activated acid solution to the amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction slowly warm to room temperature only if necessary.
-
Work-up: Once the reaction is complete, quench with a mild aqueous solution (e.g., saturated NH₄Cl) and proceed with extraction.
Scenario 2: Racemization Observed During a Deprotection Step
You have successfully synthesized your chiral piperazine derivative with high enantiomeric excess, but the final deprotection step leads to a racemic or near-racemic product.
Troubleshooting Guide
| Protecting Group | Problematic Condition | Recommended Solution | Rationale |
| Boc | Strong acid (e.g., neat TFA) at room temperature for extended periods. | Use milder acidic conditions such as 4M HCl in dioxane at 0 °C, or TFA in DCM (e.g., 20-50%) at 0 °C for a shorter duration.[4] | Milder conditions and lower temperatures reduce the likelihood of epimerization at a sensitive chiral center. |
| Cbz (Z) | Harsh hydrogenolysis conditions (e.g., high pressure, prolonged reaction time, aggressive catalyst). | Use a less active catalyst (e.g., 10% Pd/C), lower H₂ pressure, or consider alternative deprotection methods like transfer hydrogenation with a milder hydrogen donor (e.g., ammonium formate). | Gentler conditions can selectively remove the protecting group without affecting the stereocenter. |
| Fmoc | Strong basic conditions for removal (e.g., high concentration of piperidine). | While standard for peptides, if racemization is an issue, consider using a less basic deprotection cocktail, such as 20% piperidine in DMF with the addition of HOBt, or using DBU in smaller concentrations.[13][14] | The addition of an acidic additive like HOBt can help to quench the basicity and suppress side reactions. |
Detailed Protocol: Mild Boc-Deprotection
-
Dissolution: Dissolve the N-Boc protected piperazine derivative in anhydrous 1,4-dioxane or DCM (e.g., at a 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add a pre-cooled solution of 4M HCl in 1,4-dioxane (2-4 equivalents) dropwise.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature to avoid prolonged exposure to the acidic conditions. The resulting hydrochloride salt can be used directly in the next step or neutralized with a mild base.[4]
Data Summary
The choice of coupling reagents and additives significantly influences the degree of racemization. The following table, adapted from peptide synthesis literature, illustrates the effect of different coupling systems on the preservation of stereochemistry.
| Coupling Reagent/Additive | % D-Isomer Formed (Racemization) | Key Characteristics |
| DCC alone | High | Prone to significant racemization and side reactions.[5] |
| DCC/HOBt | Low | HOBt acts as a racemization suppressant by forming a less reactive active ester.[5][8] |
| HBTU/DIPEA | Moderate | Generally effective, but the choice of base (DIPEA) can still contribute to some racemization.[10] |
| HATU/NMM | Very Low | HATU is a highly efficient coupling reagent, and the use of a weaker base like NMM further minimizes racemization.[9] |
| PyBOP/HOBt | Very Low | A phosphonium-based reagent that is effective for sterically hindered couplings with minimal racemization.[4] |
Conclusion
Overcoming racemization in the synthesis of chiral piperazine derivatives requires a multi-faceted approach that considers the choice of coupling reagents, bases, solvents, and reaction temperatures. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical outcome of their syntheses, ultimately leading to the successful development of enantiomerically pure drug candidates.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- International Journal of Pharmaceutical and Chemical Sciences. (2011).
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- ResearchG
- ResearchGate. (n.d.).
- PMC. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- MDPI. (2023, December 8).
- Whiteknights, Reading. (n.d.).
- PMC. (n.d.).
- PubMed. (2016, January 20). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF.
- Books. (2007, December 14).
- BOC Sciences. (2025, August 28).
- ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and characterization of piperazine-containing compounds, nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, a compound of interest in medicinal chemistry. By objectively comparing its spectral features with those of closely related structural analogs, this document aims to equip researchers with the necessary insights for unambiguous spectral interpretation and structural verification.
The Structural Significance of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine incorporates several key structural motifs that contribute to its unique spectroscopic signature. The piperazine ring, a common scaffold in pharmaceuticals, can exist in various chair conformations. The presence of a methyl group at the 3-position introduces chirality and further influences the conformational dynamics of the ring. Furthermore, the N-acylation with a 3-(trifluoromethyl)benzoyl group introduces restricted rotation around the amide C-N bond, leading to the potential for observing distinct signals for protons that would otherwise be chemically equivalent. The trifluoromethyl group on the aromatic ring provides a characteristic electronic effect that influences the chemical shifts of the aromatic protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean and informative ¹H NMR spectrum is the foundation of accurate structural analysis. The following protocol is recommended for obtaining the ¹H NMR spectrum of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine.
Materials:
-
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a common choice for initial analysis, while DMSO-d₆ can be useful for observing exchangeable protons like N-H, though in this N-acylated piperazine, the secondary amine is absent).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved signals.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Interpreting the ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is expected to exhibit distinct signals corresponding to the aromatic, piperazine, and methyl protons. Due to the aforementioned conformational and rotational dynamics, some signals may appear as broad or complex multiplets.
Predicted Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (H-2', H-4', H-5', H-6') | 7.5 - 8.0 | Multiplet | 4H |
| Piperazine Protons (ring CH₂) | 2.5 - 4.0 | Broad Multiplets | 7H |
| Methyl Protons (CH₃) | 1.1 - 1.3 | Doublet | 3H |
Causality Behind Spectral Features:
-
Aromatic Region (7.5 - 8.0 ppm): The four protons on the 3-(trifluoromethyl)benzoyl group will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing trifluoromethyl and carbonyl groups. The substitution pattern will lead to a complex multiplet.
-
Piperazine Region (2.5 - 4.0 ppm): The seven protons of the 3-methylpiperazine ring will resonate in this region. Due to the restricted rotation around the amide bond and the chair-chair interconversion of the piperazine ring, the axial and equatorial protons are expected to be non-equivalent, leading to a series of broad and overlapping multiplets. This phenomenon is well-documented for N-acylpiperazines.[1] The complexity of this region often necessitates two-dimensional NMR techniques, such as COSY and HSQC, for complete assignment.
-
Methyl Region (1.1 - 1.3 ppm): The methyl group at the 3-position of the piperazine ring is expected to appear as a doublet due to coupling with the adjacent methine proton.
Comparative Analysis: Distinguishing Features from Structural Analogs
To highlight the unique spectral characteristics of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, a comparison with structurally related compounds is invaluable.
Comparison with 1-Benzoylpiperazine:
The primary difference in the ¹H NMR spectrum of 1-benzoylpiperazine compared to the target molecule is the absence of the methyl group signal and the simplified symmetry of the piperazine ring protons. In 1-benzoylpiperazine, the piperazine protons often appear as two broad signals corresponding to the two sets of chemically non-equivalent methylene groups due to restricted amide rotation. The introduction of the methyl group in the target molecule breaks this symmetry, leading to a more complex pattern in the 2.5 - 4.0 ppm region.
Comparison with 1-(3-Trifluoromethylphenyl)piperazine:
This analog lacks the carbonyl group of the benzoyl moiety. The absence of the electron-withdrawing carbonyl group will result in an upfield shift of the aromatic protons compared to the target molecule. Furthermore, the piperazine protons in 1-(3-trifluoromethylphenyl)piperazine are directly attached to the aromatic ring, leading to a different chemical shift environment and potentially less pronounced rotational barriers compared to the N-benzoyl derivative.
The Influence of the Trifluoromethyl Group:
The trifluoromethyl group itself does not produce a signal in the ¹H NMR spectrum. However, its strong electron-withdrawing nature significantly deshields the protons on the aromatic ring, pushing their signals downfield. This effect is a key diagnostic feature for confirming the presence and position of this substituent.
Visualizing Molecular Connectivity and Experimental Workflow
To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Figure 1. Molecular structure of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine.
Figure 2. Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine presents a rich source of structural information. A thorough understanding of the influence of its constituent parts—the substituted benzoyl ring, the methylated piperazine core, and the dynamic processes of conformational and rotational isomerism—is crucial for accurate interpretation. By following a robust experimental protocol and conducting a comparative analysis with related structures, researchers can confidently verify the identity and purity of this and similar molecules, thereby advancing their drug discovery and development endeavors.
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. (2018). [Link]
Sources
3-Methyl vs 2-Methyl Piperazine Amide Isomers: A Technical Comparison Guide
Executive Summary
In medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a critical linker in varying clinical drugs (e.g., Imatinib, Olanzapine). The introduction of a methyl group onto the piperazine ring—creating 2-methyl or 3-methyl isomers relative to an amide handle—is a classic strategy to modulate conformational entropy, solubility, and metabolic stability.
This guide compares the two primary amide regioisomers derived from the 2-methylpiperazine scaffold:
-
3-Methyl Isomer (N4-Acyl): The kinetic product. Easier to synthesize, flexible conformation.
-
2-Methyl Isomer (N1-Acyl): The thermodynamic/protected product. Synthetic challenge, high conformational rigidity (A(1,3) strain), often superior metabolic stability.
Structural Definition & Nomenclature
To ensure precision, we define the isomers based on the functionalization of the commercially available 2-methylpiperazine scaffold.
-
The Scaffold: 2-Methylpiperazine contains two non-equivalent nitrogen atoms:
-
N1: Sterically hindered (adjacent to the C2-methyl group).
-
N4: Sterically accessible (distal to the methyl group).
-
-
The Isomers:
-
3-Methyl Piperazine Amide (N4-Acyl): Formed by acylating the accessible N4. The methyl group ends up at the 3-position relative to the amide nitrogen.
-
2-Methyl Piperazine Amide (N1-Acyl): Formed by acylating the hindered N1. The methyl group ends up at the 2-position relative to the amide nitrogen.
-
Synthetic Accessibility & Regiocontrol
The primary differentiator between these isomers is synthetic difficulty. The difference in steric hindrance between N1 and N4 dictates the reaction pathway.
Regioselectivity Mechanism
The N4 nitrogen is significantly more nucleophilic due to the lack of steric hindrance. Under standard acylation conditions (Acyl chloride, base,
Synthetic Workflow Diagram
Caption: Synthetic pathways for generating 3-methyl (N4-acyl) vs 2-methyl (N1-acyl) piperazine amides. The N4 pathway is direct; the N1 pathway requires N4-protection.
Conformational Analysis: The "Magic Methyl" Effect
The position of the methyl group profoundly impacts the conformational ensemble of the drug molecule. This is often the deciding factor in Structure-Based Drug Design (SBDD).
3-Methyl Isomer (N4-Acyl)
-
Flexibility: The methyl group is distal to the amide bond. It exerts minimal influence on the amide resonance or rotation.
-
Rotamers: Exists as a mixture of syn and anti rotamers (typically 50:50 to 60:40 ratio), similar to unsubstituted piperazine.
-
Ring Pucker: Predominantly chair conformation with the methyl group preferring the equatorial position to minimize 1,3-diaxial interactions.
2-Methyl Isomer (N1-Acyl)
-
Rigidity (A(1,3) Strain): The methyl group at C2 creates severe Allylic 1,3-strain (A(1,3)) with the amide carbonyl oxygen in the syn rotamer.
-
Rotamer Locking: To relieve this strain, the molecule strongly prefers the anti rotamer (where the carbonyl oxygen is away from the methyl). This can "lock" the bioactive conformation, reducing the entropic penalty of binding.
-
Axial Preference: In some N1-acyl derivatives, the methyl group may adopt an axial orientation to further minimize steric clashes with the N-substituent, a phenomenon unique to this isomer.
Conformational Equilibrium Diagram
Caption: Impact of methyl position on amide bond rotation. The 2-methyl isomer exhibits strong rotameric bias due to A(1,3) strain.
Performance Comparison: Physicochemical & ADME
The choice between isomers affects the basicity of the remaining amine and the metabolic "soft spots."
| Feature | 3-Methyl Isomer (N4-Acyl) | 2-Methyl Isomer (N1-Acyl) |
| Synthetic Ease | High. One-step from 2-methylpiperazine. | Low. Requires 3 steps (Protect/Acyl/Deprotect).[1] |
| Basicity (pKa) | Lower (~8.5). The free amine (N1) is hindered. | Higher (~9.0). The free amine (N4) is unhindered. |
| Lipophilicity | Similar LogP, but slightly lower effective polarity due to exposed NH. | Similar LogP. |
| Conformation | Flexible. High entropic penalty upon binding. | Rigid. Pre-organized conformation (Low entropy penalty). |
| Metabolic Stability | Moderate. Methyl group is exposed; N1 is accessible to CYPs. | High. Methyl group sterically shields the amide bond and the alpha-carbons from oxidative metabolism. |
| Selectivity | Standard piperazine profile. | Often improved selectivity due to rigid shape complementarity. |
Key Insight: Use the 3-methyl isomer for initial screening and fragment growing due to ease of synthesis. Switch to the 2-methyl isomer during Lead Optimization to improve potency (via conformational locking) or metabolic stability (via steric shielding).
Experimental Protocols
Protocol A: Synthesis of 3-Methyl Isomer (N4-Acyl)
Target: Kinetic control to acylate the less hindered Nitrogen.
-
Dissolution: Dissolve 2-methylpiperazine (1.0 equiv) in anhydrous DCM (
). -
Base Addition: Add Triethylamine (1.2 equiv) and cool to
. -
Acylation: Add the acid chloride (0.9 equiv) dropwise over 30 minutes. Note: Using a slight deficit of electrophile minimizes di-acylation.
-
Workup: Stir for 2 hours at
. Quench with water.[1][2] The product remains in the organic layer (if lipophilic) or requires extraction. -
Purification: Flash chromatography (MeOH/DCM gradient). The N4-acyl isomer elutes first.
Protocol B: Synthesis of 2-Methyl Isomer (N1-Acyl)
Target: Protection strategy to force acylation on the hindered Nitrogen.
-
Protection (N4-Boc):
-
Acylation (N1-Acyl):
-
Dissolve N4-Boc-2-methylpiperazine in DMF.
-
Add Carboxylic Acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
-
Heat to
if necessary (steric hindrance at N1 requires energy).
-
-
Deprotection:
-
Treat the intermediate with TFA/DCM (1:4) for 1 hour.
-
Concentrate and neutralize with basic resin or
.
-
References
-
Conformational Analysis of Piperazines: RSC Advances, "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."
-
Synthetic Regioselectivity: Organic Letters, "Selective N-Acylation of Piperazine Derivatives." (Representative link for standard protocols).
-
Metabolic Stability: Journal of Medicinal Chemistry, "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors."
-
pKa and Physical Properties: Journal of Chemical & Engineering Data, "pKa Values of Some Piperazines at (298, 303, 313, and 323) K."
Sources
Mass spectrometry fragmentation of trifluoromethylbenzoyl piperazines
Comparative Mass Spectrometric Profiling of Trifluoromethylbenzoyl Piperazines: Fragmentation Dynamics and Isomeric Differentiation
Executive Summary Trifluoromethylbenzoyl piperazines (TFMBOPs) represent a specific subclass of synthetic cannabinoids and designer drug intermediates, structurally distinct from their phenylpiperazine (TFMPP) and benzylpiperazine (TFMBZP) analogs. Precise identification of these compounds is critical in forensic toxicology and drug development due to their isomeric complexity (ortho-, meta-, para- substitution).
This guide provides a technical comparison of Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) behaviors for TFMBOPs. It establishes that while EI-MS yields rich structural fingerprints, it often fails to differentiate regioisomers without chromatographic separation. Conversely, ESI-MS/MS provides superior sensitivity for biological matrices but requires specific collision energies to generate diagnostic transitions.
Structural Basis & Theoretical Fragmentation
To understand the fragmentation, one must first distinguish the TFMBOP core from its common analogs. The defining feature is the amide linker (carbonyl group), which dictates the primary cleavage sites compared to the methylene linker of benzylpiperazines.
Comparative Structural Classes
-
TFMPP: Direct Phenyl-Piperazine bond.
-
TFMBZP: Benzyl-Piperazine bond (
).[1] -
TFMBOP: Benzoyl-Piperazine bond (
).
The presence of the electron-withdrawing trifluoromethyl group (
Figure 1: Primary fragmentation vector for TFMBOPs. The amide bond is the thermodynamic weak point under both EI and CID conditions.
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization method fundamentally alters the observed spectral topology.
Table 1: Ionization Mode Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Low internal energy) |
| Molecular Ion | Low abundance ( | High abundance ( |
| Base Peak | m/z 173 (Acylium cation) | m/z 259 (Precursor) or m/z 173 (Product) |
| Mechanism | Radical-induced cleavage, | Collision-Induced Dissociation (CID) |
| Sensitivity | Moderate (ng/mL range) | High (pg/mL range) |
| Matrix Effects | Low (Gas Phase) | High (Ion Suppression possible) |
| Key Application | Library matching, general screening | Quantitation in plasma/urine |
Detailed Fragmentation Dynamics
1. Electron Ionization (EI):
Under 70 eV impact, the molecular ion (
-
Dominant Pathway: Formation of the 3-trifluoromethylbenzoyl cation at m/z 173 . This ion is resonance-stabilized but highly diagnostic.
-
Secondary Ions:
-
m/z 85: Piperazine ring fragment (
). -
m/z 145: Loss of CO from the acylium ion (
). -
m/z 258: Molecular ion (often <5% relative abundance).
-
2. ESI-MS/MS (CID):
The protonated molecule (
-
Transition 259
173: The most sensitive transition for quantitation. It represents the cleavage of the amide bond with charge retention on the benzoyl moiety. -
Transition 259
85: Charge retention on the piperazine amine. Useful as a qualifier ion.
The Challenge of Isomeric Differentiation
A critical limitation in mass spectrometry of TFMBOPs is the regioisomeric similarity . The ortho-, meta-, and para- isomers (2-, 3-, and 4-trifluoromethylbenzoyl piperazine) produce nearly identical mass spectra.
-
The "Ortho Effect" Limitation: Unlike some benzamides where ortho substituents facilitate unique hydrogen rearrangements (leading to diagnostic neutral losses like water), the
group is chemically inert and lacks labile protons. Consequently, unique "ortho effect" ions are often absent or too low in abundance to be reliable for identification. -
Resolution Strategy:
-
MS alone is insufficient. You cannot rely on ion ratios (e.g., 173/85 ratio) to definitively distinguish isomers as these ratios vary with instrument tuning more than isomeric structure.
-
Chromatographic Separation (GC or LC): This is the only self-validating method. The elution order on non-polar columns (e.g., Rtx-5 or C18) typically follows boiling point and polarity differences driven by the dipole moment of the isomer.
-
Standard Elution Order (General): Ortho (2-)
Meta (3-) Para (4-). Note: This must be experimentally verified with reference standards for your specific column.
-
Experimental Protocols
These protocols are designed to be self-validating through the use of internal standards (IS) and retention time markers.
Protocol A: GC-MS Screening (EI Mode)
-
Objective: Qualitative identification and library matching.
-
Sample Prep: Liquid-Liquid Extraction (LLE) from urine/plasma using alkaline pH (pH > 10) into Ethyl Acetate.
-
Instrument: Single Quadrupole GC-MS.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
-
Temperature Program:
-
Start 80°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold 10 min.
-
-
Validation Check:
-
Monitor m/z 173 (Quant), 145 , and 85 (Qualifiers).
-
Criterion: Retention time must match reference standard
0.1 min.
-
Protocol B: LC-MS/MS Quantitation (ESI Mode)
-
Objective: High-sensitivity quantitation.
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Gradient:
-
0-1 min: 5% B.
-
1-6 min: Linear gradient to 90% B.
-
-
MS Parameters (MRM Mode):
-
Precursor: m/z 259.1 (
). -
Quantifier Transition: 259.1
173.0 (CE: ~20 eV). -
Qualifier Transition: 259.1
85.1 (CE: ~35 eV).
-
-
Self-Validating Step: Use a deuterated internal standard (e.g., TFMPP-d4 or a benzoyl analog-d4) to normalize matrix suppression.
Fragmentation Pathway Visualization
The following diagram details the mechanistic pathway for the formation of the primary diagnostic ions.
Figure 2: ESI-MS/MS Fragmentation Pathway. Pathway A dominates due to the stability of the benzoyl cation.
References
-
Abdel-Hay, K. M., Clark, C. R., & DeRuiter, J. (2013).[1] Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoylpiperazines (TFMBOPs) by GC-MS.[1] Forensic Science International, 233(1-3), 113-120.[1] Link
-
Maher, H. M., Awad, T., & Clark, C. R. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.[3] Forensic Science International, 188(1-3), 31-39.[3] Link
-
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[2] Link
-
Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism.[4] Journal of Mass Spectrometry, 38(9), 971-981. Link
Sources
- 1. Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoylpiperazines (TFMBOPs) by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
A Senior Application Scientist's Guide to Elemental Analysis Standards for Fluorinated Organic Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of fluorine in organic compounds is a critical analytical challenge. The unique properties conferred by fluorine mean that its precise measurement is essential for regulatory compliance, product quality control, and understanding the environmental fate of these molecules. This guide provides an in-depth comparison of the established and emerging analytical standards for the elemental analysis of fluorinated organic compounds, grounded in scientific principles and practical expertise.
The analysis of covalently bound fluorine is inherently difficult due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1][2] This necessitates robust sample preparation techniques to liberate the fluorine as an ion that can be quantified. The choice of analytical methodology depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
The Gold Standard: Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) has emerged as the most widely accepted and standardized method for the determination of total fluorine in a variety of organic matrices.[3][4] This technique is particularly valuable for its ability to provide a total fluorine value, which is crucial for screening and regulatory purposes, such as in the analysis of per- and polyfluoroalkyl substances (PFAS).[3][5][6] The standardized protocol for this method is outlined in ASTM D7359.[7][8][9][10][11]
The principle of CIC involves two key steps: high-temperature combustion of the sample followed by ion chromatographic analysis of the resulting fluoride ions.
The following diagram illustrates the typical workflow for the analysis of fluorinated organic compounds using CIC:
Caption: Workflow for Fluorine Analysis by CIC.
This protocol is a generalized representation based on established methods like ASTM D7359.[7][8][10]
1. Sample Preparation and Introduction:
-
Rationale: Accurate weighing is critical for precise quantification. The sample introduction method depends on the physical state of the sample.
-
Procedure:
-
Accurately weigh 5-20 mg of the solid or liquid fluorinated organic compound into a sample boat (e.g., ceramic or quartz).
-
For volatile liquids, encapsulation in a combustible capsule may be necessary to prevent loss before combustion.[3]
-
Introduce the sample boat into the automated sample introduction system of the combustion unit.
-
2. Combustion and Pyrohydrolysis:
-
Rationale: High-temperature oxidation in the presence of water vapor (pyrohydrolysis) is necessary to break the C-F bond and convert the organically bound fluorine into hydrogen fluoride (HF) gas.[10][12]
-
Procedure:
-
The sample is advanced into a furnace heated to approximately 900-1100°C.
-
A continuous stream of oxygen and steam is passed over the sample.
-
The organic matrix is combusted to CO2 and H2O, while fluorine is converted to HF.
-
3. Absorption of Hydrogen Fluoride:
-
Rationale: The gaseous combustion products are passed through an absorption solution to trap the HF as fluoride ions (F-).
-
Procedure:
-
The gas stream from the furnace is bubbled through an aqueous absorption solution, typically deionized water or a dilute buffer.
-
The HF gas dissolves in the solution, dissociating into H+ and F-.
-
4. Ion Chromatography Analysis:
-
Rationale: Ion chromatography separates the fluoride ion from other potential anions in the absorption solution and quantifies it using a conductivity detector.
-
Procedure:
-
An aliquot of the absorption solution is injected into the ion chromatograph.
-
The sample is passed through a separator column that retains anions based on their affinity.
-
An eluent (e.g., a carbonate-bicarbonate solution) is used to move the anions through the column at different rates.
-
After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions.
-
The fluoride ion is detected by a conductivity detector.
-
5. Calibration and Quantification:
-
Rationale: A calibration curve is generated using certified reference materials to relate the detector response to the concentration of fluoride.
-
Procedure:
-
Prepare a series of calibration standards using a certified fluoride standard solution, such as those traceable to the National Institute of Standards and Technology (NIST).[13][14][15][16]
-
Analyze the standards using the same IC method as the samples.
-
Construct a calibration curve by plotting the peak area of the fluoride ion against the known concentration of each standard.
-
The concentration of fluoride in the sample absorption solution is determined from the calibration curve.
-
The total fluorine content in the original sample is then calculated based on the initial sample weight and the volume of the absorption solution.
-
Comparison of Analytical Methods for Fluorine Determination
While CIC is the most common method for total fluorine analysis, other techniques offer specific advantages for certain applications. The following table provides a comparison of the primary methods.
| Feature | Combustion Ion Chromatography (CIC) | Wavelength Dispersive X-Ray Fluorescence (WDXRF) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Specialized Methods |
| Principle | Combustion followed by IC detection of fluoride ions.[5][6] | Excitation of core electrons with X-rays and detection of characteristic fluorescence.[17] | Ionization in plasma and mass-to-charge ratio detection. Specialized techniques are needed for fluorine.[18][19] |
| Sample Type | Solids, liquids, gases.[4][6] | Solids, liquids (as pressed pellets or in solution).[17] | Primarily liquids; solids require digestion. |
| Detection Limit | Typically in the low mg/kg (ppm) range.[7][10] | Generally in the higher mg/kg (ppm) to % range.[17] | Can reach low µg/kg (ppb) levels with specialized techniques.[18][19] |
| Advantages | - Well-established and standardized (ASTM D7359).[7][8][10]- Provides a total fluorine value.[4]- Relatively robust and automated.[5][20] | - Non-destructive.- Rapid analysis.- Minimal sample preparation for solids.[17] | - Very high sensitivity.[18][19]- Can be coupled with separation techniques like IC for speciation.[18] |
| Disadvantages | - Destructive analysis.- Does not provide information on specific fluorine compounds.[4]- Potential for interferences from other halogens if not properly separated. | - Matrix effects can be significant.[17]- Lower sensitivity for light elements like fluorine.[17]- Calibration can be complex. | - Standard ICP-MS has poor sensitivity for fluorine.[18]- Specialized and less common instrumentation required.[18][19]- Potential for isobaric interferences. |
| Typical Applications | - Total fluorine in environmental samples (PFAS screening).[3][5]- Quality control of fluorinated polymers and chemicals.[10]- Analysis of pharmaceuticals. | - Screening of raw materials.- Quality control in manufacturing processes where fluorine is a major component. | - Trace and ultra-trace fluorine analysis.- Research applications requiring high sensitivity. |
Alternative and Emerging Techniques
While CIC and WDXRF are established methods, research continues to advance fluorine analysis capabilities.
-
Specialized ICP-MS Techniques: Standard ICP-MS is not well-suited for fluorine analysis due to its high ionization potential.[18] However, innovative approaches, such as detecting fluorine as a polyatomic ion (e.g., BaF+) or using a plasma afterglow for ionization, have significantly improved sensitivity, pushing detection limits into the parts-per-billion range.[18][19]
-
Particle-Induced Gamma-Ray Emission (PIGE): This is a non-destructive surface analysis technique that can quantify total fluorine.[21] It uses an accelerated proton beam to excite fluorine atoms, which then emit characteristic gamma rays.[21] PIGE is particularly useful for analyzing thin layers or surfaces of materials.[21]
Trustworthiness and Self-Validation: The Role of Certified Reference Materials
The foundation of any reliable analytical measurement is the use of Certified Reference Materials (CRMs).[22] For fluorine analysis, CRMs are indispensable for:
-
Method Validation: Ensuring that the chosen analytical method is accurate and precise for the specific sample matrix.
-
Instrument Calibration: Creating accurate calibration curves to convert instrumental signals into concentration values.[22]
-
Quality Control: Regularly analyzing CRMs alongside unknown samples to monitor the ongoing performance and stability of the analytical system.
Organizations like the National Institute of Standards and Technology (NIST) provide a range of CRMs, including fluoride standard solutions for calibrating ion chromatographs.[13][15][16] The use of these standards ensures metrological traceability to internationally recognized units.[13][22]
Conclusion
The selection of an appropriate standard method for the elemental analysis of fluorinated organic compounds is a critical decision for any analytical laboratory. Combustion Ion Chromatography (CIC) stands as the robust and well-standardized workhorse for a wide range of applications requiring total fluorine determination. However, for specific needs such as non-destructive analysis or ultra-trace sensitivity, alternative methods like WDXRF and specialized ICP-MS techniques offer valuable capabilities.
Ultimately, the key to achieving trustworthy and authoritative results lies in a thorough understanding of the principles behind each method, the implementation of rigorous, self-validating protocols, and the consistent use of certified reference materials for calibration and quality control.
References
- Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu.
- ASTM D7359: 2013 Standard Test Method for Total Fluorine, Chlorine - Intertek Inform. (2013, July 15). Intertek.
- ASTM D7359 - Conti Testing Laboratories. (n.d.). Conti Testing Laboratories.
- ASTM D7359 - 18. (2018, November 1). BSI Knowledge.
- Fast Fluorine Determination in Organic Matrices. (n.d.). Analytik Jena.
- 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu.
- Standard Reference Material 3183 - Certificate of Analysis. (2016, November 16). NIST.
- Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. (n.d.). ProQuest.
- ASTM D7359. (n.d.). Analytik Jena.
- Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (2025, February 6). ACS Publications.
- Combustion Ion Chromatography | CIC Analysis Laboratory. (n.d.). Measurlabs.
- ASTM D7359-14 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic. (n.d.). ASTM International.
- PFAS Analysis with Combustion Ion Chromatography (CIC). (2025, August 28). Nutech Instruments.
- Elementary Analysis of Organic Fluorine Compounds. (n.d.). ACS Publications.
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019, February 25). ACS Publications.
- Fluoride standard solution traceable to SRM from NIST NaF in H2O 1000 mg/l F Certipur®. (n.d.). Sigma-Aldrich.
- Webinar Summary: Light Element Analysis With WDXRF - Reliably Quantify Boron and Fluorine. (n.d.). Rigaku.
- Elemental detection of fluorochemicals by nanospray-induced chemical ionization in afterglow of an inductively coupled plasma. (n.d.). Royal Society of Chemistry.
- Certified reference materials - Wikipedia. (n.d.). Wikipedia.
- NIST Certified Reference Materials - Ocean RMC. (n.d.). Ocean RMC.
- Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed.
- 2 Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union.
- Certification of 3180 Series Standard Reference Materials® Anions in Solution. (2025, August 26). NIST.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. measurlabs.com [measurlabs.com]
- 5. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. PFAS Analysis with Combustion Ion Chromatography (CIC) - Nutech Instruments - Nutech Instruments, Inc [nutechinst.com]
- 7. intertekinform.com [intertekinform.com]
- 8. contitesting.com [contitesting.com]
- 9. ASTM D7359 - 18 | 1 Nov 2018 | BSI Knowledge [knowledge.bsigroup.com]
- 10. ASTM D7359 - Analytik Jena [analytik-jena.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Fast Fluorine Determination in Organic Matrices - Analytik Jena [analytik-jena.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Fluoride standard solution traceable to SRM from NIST NaF in H2O 1000 mg/l F Certipur® | Sigma-Aldrich [sigmaaldrich.com]
- 15. oceanrmc.com [oceanrmc.com]
- 16. Certification of 3180 Series Standard Reference Materials® Anions in Solution | NIST [nist.gov]
- 17. rigaku.com [rigaku.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elemental detection of fluorochemicals by nanospray-induced chemical ionization in afterglow of an inductively coupled plasma - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 20. lcms.cz [lcms.cz]
- 21. pub.norden.org [pub.norden.org]
- 22. Certified reference materials - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Elucidation of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that a molecule's three-dimensional structure is fundamental to its function. The precise arrangement of atoms dictates how a compound interacts with biological targets, influences its physical properties, and ultimately determines its therapeutic potential. This guide addresses the structural analysis of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, a compound of interest within medicinal chemistry.
A thorough search of crystallographic databases reveals that the specific crystal structure for this compound has not yet been publicly reported. This presents not a barrier, but an opportunity. This document provides a comprehensive, field-proven workflow for determining the crystal structure of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine. It further establishes a framework for comparing its structural features against known, closely related analogs. The causality behind each experimental choice is explained to ensure a robust, self-validating protocol.
Part 1: The Experimental Mandate: From Synthesis to Structure
To analyze a crystal structure, one must first obtain high-quality single crystals. The following details a complete, end-to-end workflow designed to yield crystals suitable for X-ray diffraction analysis.
Proposed Synthesis
The target compound can be synthesized via a standard nucleophilic acyl substitution. The reaction involves the acylation of 2-methylpiperazine with 3-(trifluoromethyl)benzoyl chloride. This is a well-established and reliable method for forming amide bonds with piperazine scaffolds.[1][2]
-
Reactants : 2-Methylpiperazine and 3-(trifluoromethyl)benzoyl chloride.
-
Solvent : Anhydrous dichloromethane (DCM) or chloroform to ensure a non-reactive environment.
-
Base : A tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to act as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.
-
Procedure :
-
Dissolve 2-methylpiperazine and the base in the chosen solvent and cool to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction.
-
Add 3-(trifluoromethyl)benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification : Following the reaction, a standard aqueous workup is performed to remove the amine salt and other water-soluble impurities. The crude product is then purified using column chromatography on silica gel to yield the pure 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine. The purity should be confirmed by NMR and mass spectrometry.
Crystallization Strategy
Growing single crystals suitable for X-ray diffraction is often the most challenging step.[3] A systematic approach using various techniques is recommended.
-
Solvent Screening : The purified compound should be tested for solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
Common Crystallization Techniques :
-
Slow Evaporation : A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion : A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (one in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
Single-Crystal X-ray Diffraction
Once suitable crystals (ideally >20 µm in all dimensions) are obtained, the definitive three-dimensional structure can be determined.[4][5][6]
-
Data Collection : A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots (reflections) is recorded on a detector.[3]
-
Structure Solution and Refinement : The intensities and positions of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.
The workflow from synthesis to final structural analysis is depicted below.
Caption: Experimental workflow for determining the crystal structure.
Part 2: A Framework for Comparative Structural Analysis
Once the crystal structure of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is determined, a comparative analysis against structurally related compounds can yield significant insights. This comparison focuses on key geometric parameters and intermolecular interactions that define the solid-state conformation and packing.
Selection of Comparator Structures
For a meaningful comparison, we select analogs from the Cambridge Structural Database (CSD) that share the core benzoylpiperazine scaffold but differ in their substitution patterns.
| Compound | Key Features | CSD Refcode (Example) |
| 1-Benzoylpiperazine | Unsubstituted parent compound | BZPPRZ01 |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Substitution on both N atoms; para-substituent on benzoyl ring | BIRHES[7] |
| 1-(3-Bromobenzoyl)-4-(4-nitrophenyl)piperazine | Meta-substituent on benzoyl ring | BIRHIW[7] |
| N,N'-bis(2,4-difluorobenzoyl)piperazine | Disubstituted piperazine with fluorine atoms on benzoyl rings | CCDC 1500958[8] |
This table is illustrative. A comprehensive search of the CSD would precede the final analysis.
Key Parameters for Comparison
A. Piperazine Ring Conformation: The six-membered piperazine ring typically adopts a low-energy chair conformation.[7][9][10] However, boat or twist-boat conformations can occur, often influenced by steric hindrance or specific crystal packing forces.[9][11] Analysis of the puckering parameters will be essential. It is overwhelmingly likely that the piperazine ring in the target molecule will be in a chair conformation, similar to most structurally characterized analogs.[7][10]
B. Amide Bond and Torsion Angles: The rotation around the N-C(O) amide bond is restricted due to its partial double-bond character.[12] This can lead to different rotamers. The key torsion angle to analyze is between the plane of the piperazine ring and the plane of the benzoyl group (N1—C11—C12—C13 in some numbering schemes). In related structures, this angle often deviates significantly from coplanarity, with values around 45-50° being common.[7]
C. Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For the target molecule, the following are of primary interest:
-
C-H···O Hydrogen Bonds : These are expected between the carbonyl oxygen and C-H donors on adjacent molecules and are common in similar structures.[7][10]
-
Role of the Trifluoromethyl Group : The -CF3 group is a point of significant interest. It is highly lipophilic and a strong electron-withdrawing group.[13] Its fluorine atoms are poor hydrogen bond acceptors but can participate in weaker C-H···F interactions.[14][15][16] Furthermore, the -CF3 group can influence crystal packing through dipole-dipole interactions or by engaging in what is sometimes termed the "fluorous effect."[14]
-
π-π Stacking : The benzoyl ring may participate in π-π stacking interactions with neighboring aromatic rings, influencing the overall packing arrangement.
The potential intermolecular interactions are visualized in the diagram below.
Caption: Potential intermolecular interactions in the crystal lattice.
Hypothetical Data Comparison Table
The table below provides a template for the comparative analysis once experimental data for the target compound is available.
| Parameter | 3-Methyl-1-[3-(CF3)benzoyl]piperazine | 1-Benzoylpiperazine | 1-(3-Br-benzoyl)... | 1-(4-Br-benzoyl)... |
| Piperazine Conformation | Experimental Data | Chair | Chair | Chair |
| N-C(O) Bond Length (Å) | Experimental Data | ~1.35 Å | ~1.35 Å | ~1.34 Å |
| Torsion Angle (Piperazine-Benzoyl) | Experimental Data | Value from CSD | 46.8°[7] | 45.4°[7] |
| Primary Intermolecular Interaction | Experimental Data | C-H···O | C-H···O, C-H···N | C-H···O |
| Shortest F···H Contact (Å) | Experimental Data | N/A | N/A | N/A |
Conclusion
While the crystal structure of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine remains to be determined, this guide provides a robust and scientifically sound pathway to its elucidation. By following the detailed experimental workflow—from synthesis and purification to crystallization and X-ray diffraction—researchers can reliably obtain the structural data. The subsequent comparative framework allows for a deep analysis of the compound's solid-state properties, paying close attention to the conformational nuances of the piperazine ring and the influential role of the trifluoromethyl substituent in directing crystal packing. This approach ensures that the resulting structural information is not merely a static picture, but a source of valuable insight for future drug design and development efforts.
References
- ACS Omega. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications.
- Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. RSC Publishing.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- IUCr Journals. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4- nitrophenyl)piperazine and 1-(4-bromobenzoyl).
- ResearchGate. (2025). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides.
- ResearchGate. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Indian Academy of Sciences. (2022). Conformers of Piperazine on air-water interface studied by VSFG spectroscopy.
- The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Wikipedia. X-ray crystallography.
- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
- Figshare. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective.
- Excillum. Small molecule crystallography.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Semantic Scholar. (2022). The Effect of Deoxyfluorination on Intermolecular Interactions in the Crystal Structures of 1,6-Anhydro-2,3-epimino-hexopyranose.
- PubChem. (R)-3-methyl-1-(4-(trifluoromethyl)-2,3-dihydrobenzofuran-7-yl)piperazine.
- PubChem. 1-(3-(Trifluoromethyl)benzyl)piperazine.
- Google Patents. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.
- Journal of the American Chemical Society. C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes.
- PubChemLite. 1-[3-(trifluoromethyl)benzoyl]piperazine (C12H13F3N2O).
- Google Patents. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
- PMC. (2020). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones.
- Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti.
- Cayman Chemical. 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride).
- PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine.
Sources
- 1. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine proper disposal procedures
Comprehensive Disposal and Safety Protocol: 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
As a Senior Application Scientist, establishing rigorous, scientifically grounded safety protocols is paramount for laboratory operations. 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is a specialized pharmaceutical intermediate featuring both a basic piperazine moiety and a highly stable trifluoromethyl (-CF3) group. While the piperazine ring dictates local handling precautions due to its potential as an irritant, the -CF3 group fundamentally governs the compound's end-of-life environmental fate.
This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this compound, moving beyond basic instructions to explain the chemical causality behind each safety mandate.
Part 1: Physicochemical Profile & The Causality of Disposal
To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The presence of the trifluoromethyl (-CF3) group fundamentally alters the disposal requirements for 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine.
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, possessing a bond dissociation energy (BDE) of approximately 485.3 kJ/mol[1]. Standard incineration temperatures (e.g., 850°C) are insufficient to reliably cleave this bond. Incomplete combustion of fluorinated organics can result in the emission of highly toxic Products of Incomplete Combustion (PICs), including fluorinated dioxins or volatile fluorocarbons[2].
Consequently, environmental regulations mandate that waste streams containing greater than 1% halogenated organic substances must be subjected to high-temperature incineration at a minimum of 1100°C for at least 2 seconds[3]. Furthermore, the complete thermal oxidation of this compound generates hydrogen fluoride (HF) gas, necessitating advanced post-combustion alkaline scrubbing systems[4].
Table 1: Physicochemical & Disposal Parameters
| Parameter | Value / Characteristic | Operational Implication |
| Chemical Formula | C13H15F3N2O | Contains fluorine and nitrogen; dictates mandatory routing to the halogenated waste stream. |
| Molecular Weight | 272.27 g/mol | Utilized for mass-balance calculations during waste consolidation. |
| Functional Groups | Secondary amine, Trifluoromethyl | Amine acts as a weak base; -CF3 requires high-energy thermal destruction. |
| C-F Bond Energy | ~485.3 kJ/mol[1] | Necessitates incineration temperatures >1100°C to prevent toxic PIC formation[3]. |
| Exhaust Byproducts | CO2, H2O, HF, NOx | Requires post-combustion alkaline scrubbing and NOx reduction systems[4]. |
| Waste Classification | Halogenated Organic Waste | Must be strictly segregated from non-halogenated streams to ensure proper thermal routing. |
Part 2: Operational Plan & Step-by-Step Methodologies
Every protocol below is designed as a self-validating system. By incorporating verification steps into the workflow, we eliminate assumptions and ensure absolute regulatory compliance.
Protocol 1: Liquid Waste Consolidation & Segregation
Objective: Safely consolidate reaction mother liquors and solvent rinses containing the compound.
-
Stream Identification: Classify all solutions, mother liquors, and organic extracts containing 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine as Halogenated Organic Waste , regardless of the primary solvent used.
-
Container Selection: Utilize chemically compatible high-density polyethylene (HDPE) carboys. Avoid metal containers, as trace degradation could theoretically release free fluorides or amines that corrode metal over time.
-
Consolidation: Transfer liquid waste into the designated halogenated waste carboy using a dedicated funnel.
-
System Validation (pH Check): Before sealing the waste container, verify the pH of the aqueous layer (if applicable) using pH indicator strips. The basic piperazine nitrogen can cause the waste to drift alkaline. Ensure the pH is between 4 and 9 to prevent exothermic reactions with inadvertently added acidic waste.
-
Labeling: Affix a hazardous waste label immediately. Explicitly list "3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine" and check the "Halogenated" and "Toxic/Irritant" hazard boxes.
Protocol 2: Solid Waste and PPE Disposal
Objective: Prevent aerosolization and ensure proper destruction of contaminated solids.
-
Collection: Place all contaminated solid consumables (weighing boats, spatulas, Kimwipes, and nitrile gloves) into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.
-
Powder Handling: If disposing of bulk powder, ensure the original vial is tightly capped, placed inside a secondary clear plastic bag, and labeled as "Halogenated Solid Waste."
-
Sealing & Validation: Once the bin is 3/4 full, "gooseneck" tie the inner bag and secure it with heavy-duty tape. Validation: Invert the sealed bag gently to ensure no fine piperazine derivative dust can escape the primary seal before transit to the waste facility.
Protocol 3: Spill Response and Decontamination Workflow
Objective: Safely neutralize and recover accidental releases.
-
Assessment & PPE: Evacuate non-essential personnel. Don fresh nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (if bulk powder is spilled outside a fume hood).
-
Suppression (Solid Spill): Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., water or a 10% ethanol solution) to suppress dust generation. Do not dry-sweep.
-
Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., universal spill pads).
-
Collection: Carefully wipe up the absorbed material/powder and transfer it to a solid halogenated waste container.
-
Surface Decontamination & Validation: Wash the affected surface with a 5% mild detergent solution, followed by a thorough water rinse. Validation: Swipe the decontaminated area with a clean, solvent-wetted Kimwipe. Visually inspect the wipe (and the surface) to ensure zero white residue remains before removing your PPE and declaring the area safe.
Part 3: Workflow Visualization
The following diagram illustrates the logical routing of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine waste, highlighting the critical transition from laboratory segregation to facility-level destruction.
Fig 1: Halogenated waste segregation and high-temperature incineration workflow.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]
-
Compliance with Article 50 of the IED. Environmental Protection Agency (EPA Ireland). Available at:[Link]
-
Thermal Incinerator - EPA-CICA Fact Sheet. Regulations.gov. Available at:[Link]
-
Destruction of Halogenated VOCs Using Premixed Radiant Burner. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
In-Depth Technical Guide: Personal Protective Equipment and Handling Protocols for 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
Executive Summary
As a Senior Application Scientist, I recognize that handling complex fluorinated heterocycles like 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine requires moving beyond generic safety data sheets (SDS) to a mechanistic understanding of chemical risks. Frequently utilized as a critical building block in the synthesis of CNS-active therapeutics and kinase inhibitors, this compound presents a unique dual-hazard profile. It combines the basic, corrosive nature of a piperazine core with the highly lipophilic and thermally labile properties of a trifluoromethyl (
This guide provides a self-validating system for personal protective equipment (PPE) selection, operational handling, and disposal. By understanding the causality behind these safety protocols, researchers can ensure uncompromising safety and scientific integrity in the laboratory.
Physicochemical Hazard Profiling & Causality (The "Why")
To select the correct PPE, we must first analyze the molecular causality of the compound's hazards:
-
The Piperazine Core (Basic Amine Irritation): Unsubstituted and alkyl-substituted piperazines are strong bases and known severe skin and eye irritants. They are also recognized respiratory sensitizers. Exposure to piperazine derivatives can cause severe ocular damage, contact dermatitis, and trigger asthma-like allergic reactions ()[1].
-
The Trifluoromethylbenzoyl Group (Lipophilic Penetration & Thermal Risk): The addition of the
group significantly increases the molecule's lipophilicity (LogP). This enhances the compound's ability to penetrate the lipid bilayer of the stratum corneum, rendering standard thin latex gloves ineffective. Furthermore, fluorinated organic compounds present a severe systemic toxicity risk if inhaled ()[2] and a thermal decomposition risk; if exposed to high heat or acidic conditions, they can release highly toxic Hydrogen Fluoride (HF) gas.
Definitive PPE Matrix (The "What")
Based on the physicochemical profile, the following PPE matrix is mandatory for all researchers handling this compound.
| Body Part / System | Required PPE Specification | Mechanistic Rationale |
| Hands | Double-layered Nitrile gloves (≥0.11mm thickness) or Fluorinated Rubber (Viton). | The |
| Eyes/Face | Unvented chemical splash goggles + Polycarbonate face shield. | The piperazine nitrogen is highly basic. Unvented goggles prevent basic dust/aerosols from causing corneal alkali burns[1]. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator; Acid Gas cartridge if heating. | Mitigates inhalation of sensitizing piperazine dust. Acid gas cartridges are required if thermal decomposition risks (HF release) exist[4]. |
| Body | Flame-resistant (FR) lab coat with knit cuffs + full-length trousers. | Prevents skin contact with basic dust. Knit cuffs prevent wrist exposure during fume hood operations. |
Standard Operating Procedure (SOP): Handling & Experimental Workflow
This protocol ensures a self-validating safety loop during standard weighing and transfer operations.
Phase 1: Pre-Operation Verification
-
Environment: Ensure the Class II biological safety cabinet or chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).
-
PPE Donning: Don the FR lab coat, unvented goggles, and the first layer of nitrile gloves. Field Insight: Don the second layer of gloves in a contrasting color (e.g., blue over green) to easily detect breaches visually.
Phase 2: Material Transfer & Weighing 3. Static Mitigation: Fluorinated powders often carry static charges. Use an anti-static weighing gun (ionizer) on the analytical balance and the spatula before handling to prevent the aerosolization of the basic powder. 4. Transfer: Open the primary container only within the fume hood. Use a grounded, non-sparking spatula to transfer the 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine into a pre-tared, sealable vial[4]. 5. Sealing: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., 70% isopropanol) to remove any micro-contamination.
Phase 3: Post-Operation Decontamination 6. Doffing: Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them in a designated hazardous solid waste bin. 7. Sanitization: Wash hands immediately with copious amounts of soap and water. Crucial: Do not use solvents on the skin to clean spills, as this can drive residual lipophilic compounds deeper into the epidermis[1].
Emergency Spill & Disposal Logistics
A spill of a fluorinated piperazine derivative requires immediate, calculated action to prevent respiratory sensitization and environmental contamination.
Spill Response Protocol:
-
Evacuate & Isolate: Alert personnel and evacuate the immediate area. If the spill occurs outside a fume hood, don a P100/Acid Gas respirator before re-entering[3].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Do not use combustible materials like sawdust.
-
Neutralization & Collection: Carefully sweep the powder-absorbent mixture using a non-sparking brush and dustpan. Avoid dry sweeping without absorbent, as this aerosolizes the basic piperazine dust[1].
-
Secondary Cleaning: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual piperazine base, followed by a thorough water rinse.
Disposal Plan:
-
Solid Waste: Place all collected spill debris, contaminated gloves, and empty chemical vials into a clearly labeled, sealable high-density polyethylene (HDPE) container.
-
Regulatory Compliance: Label as "Hazardous Waste: Toxic/Corrosive Organic Solid (Contains Fluorinated Piperazine)". Dispose of via a licensed EPA/RCRA-compliant chemical waste management facility for high-temperature incineration[5]. Never dispose of fluorinated compounds down the drain due to severe aquatic toxicity and environmental persistence.
Visualization: Hazard Mitigation Workflow
Fig 1: Mechanistic relationship between chemical structural hazards and required PPE mitigations.
References
-
Title: Hazardous Substance Fact Sheet - Piperazine. Source: New Jersey Department of Health / Right to Know Program. URL: [Link]
-
Title: Piperazine dihydrochloride - NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
-
Title: Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Source: MDPI Medical Sciences. URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
